molecular formula C20H17ClN2O4S B10790249 BAY-1797

BAY-1797

Cat. No.: B10790249
M. Wt: 416.9 g/mol
InChI Key: CSJYMAFXYMYNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-1797 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJYMAFXYMYNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BAY-1797: A Deep Dive into its Mechanism of Action as a P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the mechanism of action of BAY-1797, a potent, selective, and orally active antagonist of the P2X4 receptor. The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key player in inflammatory and immune processes, making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[1] this compound has demonstrated significant anti-inflammatory and analgesic effects in preclinical models, highlighting its potential as a novel therapeutic agent.[2][3]

Core Mechanism of Action: Allosteric Inhibition of the P2X4 Receptor

This compound exerts its therapeutic effects through the selective and potent antagonism of the P2X4 receptor.[1][4][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, this compound is an allosteric inhibitor.[6][7] This means it binds to a distinct site on the P2X4 receptor, inducing a conformational change that prevents the channel from opening, even when ATP is bound.[7] This allosteric mode of action can offer advantages in terms of specificity and the potential for modulating receptor activity in a more nuanced manner.

The P2X4 receptor is a trimeric cation channel primarily permeable to calcium (Ca2+).[3] Its activation by extracellular ATP, often released during cellular stress or injury, leads to an influx of Ca2+ into the cell. This influx triggers a cascade of downstream signaling events that contribute to inflammation and pain. Key downstream effects of P2X4 receptor activation include the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF), as well as the activation of the NLRP3 inflammasome.[1] By blocking the P2X4 receptor, this compound effectively inhibits these downstream signaling pathways, thereby reducing inflammation and pain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound against P2X4 Receptors

SpeciesIC50 (nM)
Human108[1][4][5]
Mouse112[1][4][5]
Rat233[1][4][5]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the P2X4 receptor activity.

Table 2: Selectivity Profile of this compound against other Human P2X Receptors

Receptor SubtypeIC50 (µM)
P2X1>50[4][5]
P2X38.3[4][5]
P2X710.6[4][5]

Higher IC50 values indicate lower potency, demonstrating the high selectivity of this compound for the P2X4 receptor.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Potency and Selectivity Assays

1. Fluorometric Imaging Plate Reader (FLIPR) Assay:

This assay is used to measure the intracellular calcium concentration changes upon P2X4 receptor activation and its inhibition by this compound.

  • Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human, mouse, or rat P2X4 receptor.

  • Methodology:

    • Cells are seeded into 384-well plates and incubated overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound at various concentrations is pre-incubated with the cells.

    • The P2X4 receptor is activated by adding a specific agonist (e.g., ATP).

    • The change in fluorescence, corresponding to the influx of calcium, is measured using a FLIPR instrument.

    • The IC50 values are calculated by plotting the inhibition of the calcium influx against the concentration of this compound.

2. Automated Electrophysiology (QPatch):

This technique provides a more direct measure of ion channel activity by recording the electrical currents passing through the P2X4 receptor.

  • Cell Line: 1321N1 cells stably expressing the human P2X4 receptor.

  • Methodology:

    • Cells are captured on a multi-hole QPlate, and a giga-seal is formed to isolate the cell membrane.

    • The whole-cell configuration is established to allow for the recording of ion channel currents.

    • The P2X4 receptor is activated by the application of ATP.

    • This compound is applied at different concentrations to determine its effect on the ATP-evoked currents.

    • The inhibition of the current is measured, and IC50 values are determined.

In Vivo Efficacy Model

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Mice:

This model is used to assess the anti-inflammatory and analgesic effects of this compound in a setting of persistent inflammatory pain.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • A baseline measurement of paw volume and pain sensitivity (e.g., using von Frey filaments for mechanical allodynia or a hot plate for thermal hyperalgesia) is taken.

    • Inflammation is induced by a single intraplantar injection of CFA into one of the hind paws.

    • This compound is administered orally at various doses at specific time points after CFA injection.

    • Paw volume is measured at different time points to assess the anti-inflammatory effect (reduction in edema).

    • Pain sensitivity is reassessed to determine the analgesic effect of this compound (increase in pain threshold).

    • In some studies, tissue from the inflamed paw is collected to measure the levels of pro-inflammatory mediators like PGE2.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the P2X4 receptor and a typical experimental workflow for evaluating this compound.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel BAY1797 This compound BAY1797->P2X4 Allosterically Inhibits Downstream Downstream Signaling Ca_influx->Downstream Mediators Release of Pro-inflammatory Mediators (PGE₂, BDNF) Downstream->Mediators Inflammasome NLRP3 Inflammasome Activation Downstream->Inflammasome Inflammation Inflammation & Pain Mediators->Inflammation Inflammasome->Inflammation

Caption: P2X4 receptor signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy FLIPR FLIPR Assay (Calcium Influx) Potency Determine IC₅₀ (Potency & Selectivity) FLIPR->Potency QPatch QPatch (Electrophysiology) QPatch->Potency CFA_model CFA-induced Inflammatory Pain Model in Mice Potency->CFA_model Informs Dosing Treatment Oral Administration of this compound CFA_model->Treatment Assessment Assess Anti-inflammatory & Analgesic Effects Treatment->Assessment

References

BAY-1797: A Technical Overview of a Potent and Selective P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the P2X4 receptor antagonist activity of BAY-1797. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Introduction

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent, selective, and orally active antagonist of the P2X4 receptor.[1][2] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in inflammatory and immune responses such as microglia, macrophages, monocytes, and mast cells.[3][4] Activation of the P2X4 receptor leads to the release of pro-inflammatory cytokines and prostaglandins, making it a significant therapeutic target for chronic inflammation and neuropathic pain.[4] this compound has demonstrated anti-inflammatory and analgesic effects in preclinical models.[5]

Quantitative Data Presentation

The antagonist activity and selectivity of this compound have been characterized across different species and against various other receptors. The following tables summarize the key quantitative data.

Table 1: P2X4 Receptor Antagonist Potency of this compound

SpeciesIC50 (nM)Assay TypeReference
Human108Calcium influx assay in 1321N1 cells[4][5]
Human211HEK cellular assay[6]
Human210 ± 74Not specified[7]
Mouse112Calcium influx assay in 1321N1 cells[4][5]
Mouse141 ± 24Not specified[7]
Rat233Calcium influx assay in 1321N1 cells[4][5]

Table 2: Selectivity of this compound for Human P2X Receptors

Receptor SubtypeIC50 (µM)Reference
P2X1>50[5]
P2X38.3[5]
P2X710.6[5]

Table 3: Off-Target Activity of this compound

TargetIC50 (µM)Reference
hERG>10[4]
Carbonic anhydrase II>10[4]
Dopamine transporter (DAT)2.17[4]

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitReference
AUCnorm1.06kg h/L[1]
Vss3.67L/kg[1]
t1/22.64hours[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

1. Calcium Influx Assay for P2X4 Antagonist Activity

This assay is a common method to determine the potency of antagonists for ion channels like the P2X4 receptor.

  • Cell Culture and Preparation:

    • Human astrocytoma cells (1321N1) stably expressing human, mouse, or rat P2X4 receptors are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well or 384-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

    • After incubation, cells are washed to remove excess dye.

  • Compound Application and Signal Measurement:

    • Varying concentrations of this compound are pre-incubated with the cells for a defined period.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The P2X4 receptor agonist, ATP, is added to the wells to stimulate calcium influx.

    • Fluorescence intensity is measured over time to record the calcium response.

  • Data Analysis:

    • The increase in fluorescence intensity upon ATP addition is calculated.

    • The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (ATP alone).

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

2. Mouse Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of compounds.[3][8]

  • Induction of Inflammation:

    • Male C57BL/6 mice are used for the study.

    • A baseline measurement of paw volume and pain sensitivity (e.g., using a pressure application meter or von Frey filaments) is taken.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration and Behavioral Testing:

    • This compound is formulated for oral administration (p.o.).

    • The compound or vehicle is administered to the mice at various doses (e.g., 12.5-50 mg/kg) at a specific time point after CFA injection.[1]

    • At different time points after drug administration (e.g., 24 and 48 hours), pain sensitivity and paw volume (edema) are measured again.[1] A significant reduction in paw swelling and an increase in the pain threshold in the ipsilateral paw indicate anti-inflammatory and analgesic effects, respectively.[1]

  • Biochemical Analysis:

    • At the end of the experiment, mice are euthanized, and the inflamed paw tissue is collected.

    • The tissue is homogenized, and the levels of pro-inflammatory mediators, such as prostaglandin E2 (PGE2), are quantified using methods like ELISA to assess the biochemical effects of the compound. A dose-dependent reduction in PGE2 levels is an indicator of the anti-inflammatory activity of this compound.[5]

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates BAY1797 This compound BAY1797->P2X4 Binds & Inhibits Ca_ion Ca²⁺ P2X4->Ca_ion Influx P2_X4_dummy P2X4->P2_X4_dummy Inflammation Pro-inflammatory Mediator Release (e.g., PGE2, Cytokines) Ca_ion->Inflammation Na_ion Na⁺ Na_ion->Inflammation P2_X4_dummy->Na_ion Influx

Caption: P2X4 receptor signaling and antagonism by this compound.

Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed P2X4-expressing cells in microplate B Load cells with Ca²⁺ sensitive dye A->B C Wash to remove excess dye B->C D Pre-incubate with This compound C->D E Measure baseline fluorescence D->E F Add ATP to stimulate P2X4 E->F G Record fluorescence over time F->G H Calculate fluorescence increase G->H I Normalize to controls H->I J Generate dose-response curve and calculate IC50 I->J

Caption: Experimental workflow for a calcium influx assay.

Drug_Discovery_Process HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (Ameliorate CYP3A4 induction) Hit_to_Lead->Lead_Opt BAY1797_ID Identification of This compound Lead_Opt->BAY1797_ID In_Vitro In Vitro Characterization (Potency, Selectivity) BAY1797_ID->In_Vitro In_Vivo In Vivo Studies (CFA Pain Model) In_Vitro->In_Vivo

Caption: Discovery and characterization process for this compound.

References

BAY-1797: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] P2X4 receptors are highly expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][2] In the context of neuroinflammation, the activation of microglial P2X4 receptors by ATP released from damaged neurons and astrocytes triggers a cascade of events leading to the release of pro-inflammatory mediators. This process is implicated in the pathogenesis of various neurodegenerative diseases and chronic pain states.[2][3] this compound, by blocking this receptor, presents a promising therapeutic strategy to mitigate neuroinflammatory processes. This guide provides a comprehensive technical overview of this compound for researchers in neuroinflammation.

Mechanism of Action

This compound is an allosteric antagonist of the P2X4 receptor.[4] It binds to a site distinct from the ATP-binding site, inducing a conformational change in the receptor that prevents channel opening upon agonist binding.[4] This blockade inhibits the influx of cations, primarily Ca2+, into the microglia. The subsequent reduction in intracellular calcium levels attenuates the activation of downstream signaling pathways responsible for the production and release of pro-inflammatory cytokines and other neurotoxic molecules.[2][3]

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetSpeciesAssay TypeIC50 (nM)Reference
P2X4 HumanFLIPR108[5]
MouseFLIPR112[5]
RatFLIPR233[5]
P2X1HumanNot Specified>50,000
P2X3HumanNot Specified8,300
P2X7HumanNot Specified10,600
Dopamine Transporter (DAT)Not SpecifiedNot Specified2,170[5]
hERGHumanNot Specified>10,000[5]
In Vivo Efficacy of this compound in an Inflammatory Pain Model
ModelSpeciesTreatmentEndpointResultReference
CFA-induced Inflammatory PainMouseThis compound (50 mg/kg, p.o.)Ipsilateral Paw LoadSignificant reduction 24 and 48 hours post-CFA[5]
CFA-induced Inflammatory PainMouseThis compound (12.5-50 mg/kg, p.o.)PGE2 Levels in PawDose-dependent reduction[5]
Pharmacokinetic Profile of this compound
SpeciesRouteAUCnorm (kg*h/L)Vss (L/kg)t1/2 (hours)Reference
Not Specifiedp.o.1.063.672.64[5]
Representative Anti-Neuroinflammatory Effects of P2X4 Antagonism

The following table represents the expected effects of a P2X4 antagonist like this compound in a neuroinflammatory context, based on studies with P2X4 silencing.[6]

ModelCell TypeTreatmentCytokine MeasuredExpected Outcome
In vitro neuroinflammationMicrogliaP2X4 Antagonist + LPSTNF-αSignificant Reduction
IL-1βSignificant Reduction
IL-6Significant Reduction
In vivo neuroinflammationBrain TissueP2X4 Antagonist + LPSTNF-αSignificant Reduction
IL-1βSignificant Reduction
IL-6Significant Reduction

Experimental Protocols

In Vitro P2X4 Receptor Antagonism Assay (FLIPR)

This protocol describes a representative method for assessing the antagonist activity of this compound on P2X4 receptors using a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization.

1. Cell Culture:

  • Culture 1321N1 astrocytoma cells stably expressing the human P2X4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
  • Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[7]
  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.[8]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[9]
  • Aspirate the culture medium from the cells and add the loading buffer to each well.[7]
  • Incubate the plate for 30-60 minutes at 37°C.[8]

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in the assay buffer.
  • Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

4. Agonist Addition and Signal Detection:

  • Prepare a solution of ATP (agonist) at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the cell plate and the agonist plate into the FLIPR instrument.
  • Initiate the assay, which will first measure baseline fluorescence, then automatically add the ATP solution to all wells.
  • Continue to measure the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the calcium influx.[7]

5. Data Analysis:

  • The change in fluorescence intensity reflects the intracellular calcium concentration.
  • Calculate the percentage of inhibition of the ATP-induced calcium influx by this compound at each concentration.
  • Generate a concentration-response curve and determine the IC50 value.

In Vivo Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

This protocol outlines a general procedure for inducing inflammatory pain in mice using CFA and assessing the analgesic and anti-inflammatory effects of this compound.

1. Animals:

  • Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.

2. CFA-induced Inflammation:

  • Induce inflammation by injecting 20 µL of CFA (1 mg/mL) into the intraplantar surface of the left hind paw.[10]

3. Drug Administration:

  • Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 12.5-50 mg/kg) at a specific time point relative to the CFA injection (e.g., 2 hours before or 24 hours after).[5]

4. Assessment of Mechanical Allodynia (von Frey Test):

  • Place mice in individual chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[11]
  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.[12]
  • A positive response is a sharp withdrawal of the paw.
  • Determine the paw withdrawal threshold (PWT) using the up-down method.[11]
  • Perform measurements at baseline and at various time points after CFA and drug administration.

5. Assessment of Thermal Hyperalgesia (Hargreaves Test):

  • Place mice in individual chambers on a glass surface and allow them to acclimate.[13][14]
  • A radiant heat source is focused on the plantar surface of the inflamed paw.[15]
  • Measure the latency for the mouse to withdraw its paw.[13]
  • A cut-off time is used to prevent tissue damage.[16]
  • Perform measurements at baseline and at various time points after CFA and drug administration.

6. Assessment of Inflammation:

  • Measure paw thickness or volume using a plethysmometer at different time points.
  • At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of pro-inflammatory mediators like PGE2 by ELISA.[5]

In Vitro Blood-Brain Barrier Permeability Assay (Caco-2)

This protocol describes a method to assess the potential of this compound to cross the blood-brain barrier using the Caco-2 cell monolayer model, which is a common in vitro model for intestinal absorption and can provide insights into BBB permeability.

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells in a suitable medium.
  • Seed the cells onto semi-permeable filter inserts in a transwell plate.[17][18]
  • Allow the cells to grow and differentiate for approximately 21 days to form a confluent and polarized monolayer with tight junctions.[18]

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[17]
  • Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) to confirm tight junction formation.

3. Permeability Assay:

  • For apical-to-basolateral (A-B) transport (blood-to-brain), add this compound to the apical (upper) chamber.[19]
  • For basolateral-to-apical (B-A) transport (brain-to-blood), add this compound to the basolateral (lower) chamber.[19]
  • Incubate the plate at 37°C with gentle shaking.
  • Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).[19]
  • Analyze the concentration of this compound in the collected samples using a suitable analytical method like LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
  • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.[18]

Mandatory Visualization

P2X4_Signaling_in_Microglia ATP Extracellular ATP (from damaged neurons/astrocytes) P2X4R P2X4 Receptor ATP->P2X4R Ca_influx Ca²⁺ Influx P2X4R->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway (p38, ERK) Ca_influx->MAPK NFkB NF-κB Activation PI3K_Akt->NFkB BDNF_release BDNF Release PI3K_Akt->BDNF_release MAPK->NFkB Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokine_production Neuroinflammation Neuroinflammation BDNF_release->Neuroinflammation Cytokine_production->Neuroinflammation BAY1797 This compound BAY1797->P2X4R

Caption: P2X4 Receptor Signaling Pathway in Microglia and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation P2X4_assay P2X4 Receptor Binding/Functional Assay (e.g., FLIPR) Cytokine_assay Microglial Cytokine Release Assay (LPS stimulation) P2X4_assay->Cytokine_assay Selectivity & Potency BBB_permeability In Vitro BBB Permeability Assay (e.g., Caco-2) Cytokine_assay->BBB_permeability Anti-inflammatory potential Neuroinflammation_model Animal Model of Neuroinflammation (e.g., LPS, EAE) BBB_permeability->Neuroinflammation_model CNS penetration potential Drug_administration This compound Administration (dose-response) Neuroinflammation_model->Drug_administration Behavioral_tests Behavioral Assessments (cognitive, motor) Drug_administration->Behavioral_tests Biochemical_analysis Biochemical & Histological Analysis (Cytokines, Microglial activation) Drug_administration->Biochemical_analysis

Caption: Experimental Workflow for Evaluating this compound in Neuroinflammation Research.

References

BAY-1797: A Technical Overview of its Preclinical Efficacy in Chronic Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for BAY-1797, a potent and selective P2X4 receptor antagonist, in the context of chronic inflammatory pain models. The document summarizes the current understanding of its mechanism of action, efficacy, and the experimental designs used to evaluate its therapeutic potential.

Core Concepts: this compound and the P2X4 Receptor in Chronic Pain

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been identified as a potent and selective antagonist of the P2X4 receptor.[1][2] The P2X4 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is a key player in the modulation of pain and inflammation.[3] These receptors are notably expressed on immune cells, such as microglia and macrophages, which are critically involved in the pathogenesis of chronic pain states.[3] In conditions of tissue injury and inflammation, elevated extracellular ATP levels lead to the activation of P2X4 receptors on these immune cells, triggering downstream signaling cascades that contribute to central and peripheral sensitization, and thus, the maintenance of chronic pain.[3] this compound, by blocking this receptor, is postulated to interrupt this pathological signaling, thereby exerting anti-nociceptive and anti-inflammatory effects.

Preclinical Efficacy in a Chronic Inflammatory Pain Model

The primary preclinical evaluation of this compound for chronic pain was conducted using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.[1][2] This model is a well-established and clinically relevant animal model that mimics many aspects of chronic inflammatory conditions in humans, such as rheumatoid arthritis. The injection of CFA into the paw induces a robust and sustained inflammatory response, characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.

Data Presentation

While the publicly available literature confirms the anti-inflammatory and anti-nociceptive effects of this compound in the mouse CFA model, specific quantitative data from the primary study by Werner et al. (2019) is not fully detailed in the accessible abstracts.[1][2] The tables below are structured to present the anticipated data from such a study, based on standard endpoints in the CFA model.

Table 1: Anti-Nociceptive Efficacy of this compound in the Mouse CFA Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Vehicle Control-Data not availableData not available
This compoundDose 1Data not availableData not available
This compoundDose 2Data not availableData not available
This compoundDose 3Data not availableData not available
Positive Controle.g., CelecoxibData not availableData not available

Note: This table represents the expected format for quantitative data on mechanical allodynia (Paw Withdrawal Threshold) and thermal hyperalgesia (Paw Withdrawal Latency). The actual values are not publicly available.

Table 2: Anti-Inflammatory Efficacy of this compound in the Mouse CFA Model

Treatment GroupDose (mg/kg)Paw Volume (mL) / Edema (% increase)
Vehicle Control-Data not available
This compoundDose 1Data not available
This compoundDose 2Data not available
This compoundDose 3Data not available
Positive Controle.g., DexamethasoneData not available

Note: This table is designed to show the anticipated quantitative data on the anti-inflammatory effects of this compound, typically measured as a reduction in paw swelling. The actual values are not publicly available.

Experimental Protocols

The following is a detailed, generalized methodology for the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, as would be typically employed for the evaluation of a compound like this compound.

Animal Model and Induction of Inflammation
  • Species: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week prior to the experiment.

  • Induction: A single intraplantar injection of CFA (typically 20-50 µL) is administered into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.

Drug Administration
  • Route of Administration: this compound has been described as orally active.[2] Therefore, administration would likely be via oral gavage.

  • Dosing Regimen: A dose-response study would be conducted, with multiple doses of this compound administered at a specified time point before or after CFA injection. A vehicle control group and a positive control group (e.g., a known NSAID or corticosteroid) are essential for comparison.

Assessment of Nociception
  • Mechanical Allodynia: This is assessed using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold is then calculated.

  • Thermal Hyperalgesia: This is measured using a plantar test apparatus (Hargreaves test). A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded.

Assessment of Inflammation
  • Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after CFA injection. The percentage increase in paw volume compared to baseline is calculated as a measure of edema.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling in Inflammatory Pain

The following diagram illustrates the proposed signaling pathway of the P2X4 receptor on an immune cell (e.g., macrophage) in the context of inflammatory pain and the inhibitory action of this compound.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Macrophage) ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_ion Ca²⁺ Influx P2X4R->Ca_ion BAY1797 This compound BAY1797->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK NFkB NF-κB Activation Ca_ion->NFkB Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) p38_MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Sensitization Nociceptor Sensitization Pro_inflammatory_Cytokines->Sensitization

P2X4 receptor signaling in an immune cell and the inhibitory effect of this compound.
Experimental Workflow for Preclinical Evaluation

The diagram below outlines the typical experimental workflow for evaluating a compound like this compound in the CFA model of inflammatory pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Inflammation cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Nociceptive and Paw Volume Measurements Animal_Acclimatization->Baseline_Measurements CFA_Injection Intraplantar CFA Injection Baseline_Measurements->CFA_Injection Drug_Administration Administration of This compound or Vehicle CFA_Injection->Drug_Administration Post-treatment design Nociceptive_Testing Mechanical and Thermal Nociceptive Testing Drug_Administration->Nociceptive_Testing Inflammation_Measurement Paw Volume Measurement Drug_Administration->Inflammation_Measurement Data_Analysis Data Analysis and Statistical Comparison Nociceptive_Testing->Data_Analysis Inflammation_Measurement->Data_Analysis

A generalized experimental workflow for testing this compound in the CFA model.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of chronic inflammatory pain through its targeted antagonism of the P2X4 receptor. Preclinical studies in the CFA mouse model have demonstrated its anti-nociceptive and anti-inflammatory properties. However, a comprehensive understanding of its in vivo efficacy requires access to detailed quantitative data from dose-response studies. Further research to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term safety and efficacy in various chronic pain models, is warranted to support its potential translation to clinical settings. The development of this compound was reportedly halted due to its effect on CYP3A4 induction, highlighting the importance of early ADME-Tox profiling in drug discovery.[2] Despite this, this compound remains a valuable pharmacological tool for investigating the role of the P2X4 receptor in chronic pain pathophysiology.

References

A Technical Guide to BAY-1797: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic route of BAY-1797, a potent and selective antagonist of the P2X4 receptor. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experimental aspects are described. Visual diagrams illustrating the relevant signaling pathway and a representative synthetic workflow are also provided.

Chemical Properties of this compound

This compound, with the chemical name N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide, is a small molecule inhibitor that has been instrumental in studying the role of the P2X4 receptor in various physiological and pathological processes.[1][2] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₇ClN₂O₄S[1][3]
Molecular Weight 416.88 g/mol [1][3]
CAS Number 2055602-83-8[1]
Purity ≥98%[1][2]
Solubility Soluble to 100 mM in DMSO and ethanol[1]
Storage Store at -20°C[1]
Appearance Solid powderN/A

Biological Activity

This compound is a selective antagonist of the purinergic P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][4][5] It exhibits potent inhibitory activity against human, mouse, and rat P2X4 receptors with IC₅₀ values of 108 nM, 112 nM, and 233 nM, respectively.[1][2][4][5] The compound displays selectivity for P2X4 over other P2X receptor subtypes, such as P2X1, P2X3, and P2X7.[1] Due to its ability to modulate P2X4 activity, this compound has demonstrated anti-inflammatory and analgesic effects in preclinical models.[1][4]

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, with the key publication being Werner et al. (2019) in the Journal of Medicinal Chemistry. While the detailed, step-by-step experimental protocol is provided in the supplementary information of this publication, a general workflow can be outlined. The synthesis of N-phenylacetamide derivatives often involves the coupling of a substituted aniline with a phenylacetic acid derivative.

Experimental Protocol for the Synthesis of this compound

The detailed experimental procedure for the synthesis of N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) can be found in the supporting information of the following publication:

  • Werner, S., Mesch, S., Hillig, R. C., Ter Laak, A., Klint, J., Neagoe, I., ... & Steinmeyer, A. (2019). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry, 62(24), 11194–11217.

A generalized synthetic scheme would likely involve the preparation of the key intermediates, 4-(3-chlorophenoxy)-3-sulfamoylaniline and phenylacetic acid or its activated form, followed by an amide coupling reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted_Aniline 4-(3-chlorophenoxy)-3-sulfamoylaniline Amide_Coupling Amide Coupling (e.g., using a coupling agent like DCC or EDC) Substituted_Aniline->Amide_Coupling Phenylacetic_Acid Phenylacetic Acid Derivative Phenylacetic_Acid->Amide_Coupling BAY_1797 This compound (N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide) Amide_Coupling->BAY_1797

Caption: A generalized workflow for the synthesis of this compound.

P2X4 Receptor Signaling Pathway

This compound exerts its biological effects by blocking the P2X4 receptor signaling pathway. The activation of the P2X4 receptor by extracellular ATP, often released during cellular stress or injury, initiates a cascade of intracellular events, particularly in immune cells like macrophages. This pathway is implicated in inflammatory responses and pain signaling.

P2X4 Signaling Pathway Diagram

P2X4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_Influx Ca²⁺ Influx P2X4R->Ca_Influx BAY1797 This compound BAY1797->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK cPLA2 cPLA₂ Activation p38_MAPK->cPLA2 AA Arachidonic Acid cPLA2->AA Liberates COX COX Enzymes AA->COX Metabolized by PGE2 Prostaglandin E₂ (PGE₂) COX->PGE2 Produces Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Mediates

Caption: The P2X4 receptor signaling cascade leading to inflammation and pain.

References

BAY-1797: A Comprehensive Technical Profile of a Selective P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BAY-1797, a potent and orally active antagonist of the P2X4 receptor. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the pharmacological characteristics of this compound. This document includes quantitative data on its activity at various P2X receptor subtypes, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows.

Core Data Presentation: Selectivity Profile of this compound

This compound has been identified as a highly selective antagonist for the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1][2] Its potency and selectivity have been characterized across different species and against other P2X receptor subtypes.

Table 1: Potency of this compound against P2X4 Receptors in Different Species

SpeciesCell LineAssay TypeIC50 (nM)
Human1321N1Calcium Influx (FLIPR)108[3]
HumanHEK293Calcium Influx (FLIPR)211[3][4]
Mouse1321N1Calcium Influx (FLIPR)112[3]
Rat1321N1Calcium Influx (FLIPR)233[3]

Table 2: Selectivity of this compound against other Human P2X Receptor Subtypes

P2X SubtypeIC50 (µM)
P2X1>50[4]
P2X38.3[4]
P2X710.6[4]

Table 3: Off-Target Activity of this compound

TargetActivity
Panel of GPCRs, ion channels, kinases, and transporters (at 10 µM)No significant activity[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity profile. These protocols are based on the information provided in the supporting materials of the primary research publication by Werner S, et al. (2019).

P2X4 Receptor Functional Assay (Calcium Influx using FLIPR)

This protocol outlines the method used to determine the potency of this compound on human, mouse, and rat P2X4 receptors expressed in 1321N1 astrocytoma cells.

Cell Culture:

  • 1321N1 cells stably expressing the respective P2X4 receptor subtype were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic.

  • Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom assay plates and grown to confluence.

  • Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The dye solution was removed, and cells were washed with assay buffer. Varying concentrations of this compound or vehicle control were added to the wells and incubated for a predefined period (e.g., 15 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: The assay plates were placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence was measured before the automated addition of the P2X4 receptor agonist, ATP, at a concentration corresponding to the EC80.

  • Data Analysis: The increase in intracellular calcium concentration upon ATP stimulation was recorded as a change in fluorescence intensity. The inhibitory effect of this compound was calculated as a percentage of the response in the vehicle-treated control wells. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Electrophysiology Assay (QPatch)

This protocol describes the use of an automated patch-clamp system to further characterize the inhibitory activity of this compound on human P2X4 receptors.

Cell Preparation:

  • 1321N1 cells expressing human P2X4 were harvested and prepared as a single-cell suspension according to the QPatch manufacturer's protocol.

Electrophysiological Recording:

  • Cell Capture and Sealing: Cells were captured on the measurement plates, and gigaseals were formed.

  • Whole-Cell Configuration: The whole-cell configuration was established.

  • Compound Application: this compound at various concentrations was applied to the cells for a defined pre-incubation period.

  • Agonist Application: The P2X4 receptor was activated by the application of ATP.

  • Data Acquisition and Analysis: The resulting ion channel currents were recorded and analyzed. The percentage of inhibition by this compound was determined by comparing the current amplitude in the presence and absence of the compound. IC50 values were calculated from the concentration-response curves.

Mandatory Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying signaling pathway.

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel BAY1797 This compound BAY1797->P2X4 Antagonizes Downstream Downstream Signaling Ca_influx->Downstream

Caption: P2X4 receptor activation by ATP and antagonism by this compound.

Experimental_Workflow Experimental Workflow for P2X4 Antagonist Screening A Cell Culture (P2X4-expressing 1321N1 cells) B Cell Seeding (384-well plates) A->B C Fluorescent Dye Loading (e.g., Fluo-4 AM) B->C D Compound Incubation (this compound) C->D E FLIPR Assay D->E F ATP Stimulation (EC80 concentration) E->F G Data Acquisition (Fluorescence Measurement) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for determining IC50 values using a FLIPR-based calcium influx assay.

References

BAY-1797: A Comprehensive Technical Guide to its IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2X4 receptor antagonist, BAY-1797, with a focus on its half-maximal inhibitory concentration (IC50) values in human, mouse, and rat species. The document details the experimental protocols for determining these values and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] P2X4 receptors are implicated in various physiological and pathophysiological processes, particularly those involving inflammation and neuropathic pain.[2] As such, this compound has been investigated as a potential therapeutic agent for these conditions, demonstrating anti-inflammatory and anti-nociceptive effects in preclinical models.[3] Understanding its potency and mechanism of action across different species is crucial for its development and application in research.

Quantitative Analysis of this compound IC50 Values

The inhibitory potency of this compound against the P2X4 receptor has been determined in human, mouse, and rat. The IC50 values, representing the concentration of the inhibitor required to reduce the response of the P2X4 receptor by 50%, are summarized in the table below. These values were primarily determined using calcium influx assays in recombinant cell lines.

SpeciesIC50 (nM)Cell LineNotes
Human1081321N1Data from multiple sources.
Human211HEK293[1]
Mouse1121321N1
Rat2331321N1

Note: Variations in IC50 values can be attributed to different experimental conditions and cell lines used.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a cascade of intracellular events. The binding of ATP opens the non-selective cation channel, leading to an influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling pathways. In immune cells like microglia and macrophages, this can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF), contributing to inflammatory responses and pain signaling.[4]

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and Activates Cations Na+ / Ca2+ Influx P2X4->Cations Channel Opening Depolarization Membrane Depolarization Cations->Depolarization Ca_increase ↑ [Ca2+]i Cations->Ca_increase p38_MAPK p38 MAPK Activation Ca_increase->p38_MAPK Mediators Release of Pro-inflammatory Mediators (PGE2, BDNF) p38_MAPK->Mediators BAY1797 This compound BAY1797->P2X4 Inhibits

P2X4 Receptor Signaling Pathway

Experimental Protocols for IC50 Determination

The IC50 values of this compound were determined using a cell-based calcium flux assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR). This method measures the ability of the compound to inhibit the increase in intracellular calcium triggered by ATP-induced activation of P2X4 receptors.

4.1. Cell Culture and Plating

  • Cell Lines: Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) stably expressing the human, mouse, or rat P2X4 receptor are commonly used.[5]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For the assay, cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the experiment.

4.2. Calcium Flux Assay Protocol

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Incubation: After dye loading, the cells are washed to remove excess dye. Various concentrations of this compound are then added to the wells and incubated for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a FLIPR instrument. The baseline fluorescence is measured before the automated addition of an ATP solution at a concentration that elicits a submaximal response (typically EC80). The fluorescence intensity is then monitored kinetically to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence upon ATP addition is quantified. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the inhibitor. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

IC50_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_culture 1. Culture P2X4-expressing cells (e.g., 1321N1) cell_plating 2. Plate cells in microplates cell_culture->cell_plating dye_loading 3. Load cells with a calcium-sensitive dye cell_plating->dye_loading compound_add 4. Add varying concentrations of this compound dye_loading->compound_add atp_add 5. Add ATP (agonist) to stimulate P2X4 compound_add->atp_add fluorescence_read 6. Measure fluorescence change (calcium influx) atp_add->fluorescence_read inhibition_calc 7. Calculate percent inhibition fluorescence_read->inhibition_calc ic50_calc 8. Determine IC50 value via curve fitting inhibition_calc->ic50_calc

Experimental Workflow for IC50 Determination

Conclusion

This compound is a selective and potent antagonist of the P2X4 receptor across human, mouse, and rat species, with IC50 values in the nanomolar range. Its mechanism of action involves the direct inhibition of ATP-gated calcium influx through the P2X4 channel, thereby modulating downstream inflammatory and pain signaling pathways. The standardized in vitro calcium flux assays provide a robust method for characterizing the potency of this compound and similar compounds, which is essential for ongoing research and development in the field of purinergic signaling and therapeutics.

References

The Role of BAY-1797 in Modulating Inflammatory Mediators: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and neuropathic pain pathways. This document provides a comprehensive technical guide on the role of this compound in modulating key inflammatory mediators. By selectively targeting the P2X4 receptor, this compound has demonstrated significant anti-inflammatory and anti-nociceptive properties in preclinical models. This guide will delve into the quantitative data available, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling molecules and immune cells. The purinergic P2X4 receptor, activated by extracellular adenosine triphosphate (ATP), has emerged as a key player in the initiation and propagation of inflammatory responses.[1][2] P2X4 receptors are expressed on various immune cells, including macrophages and microglia, and their activation leads to the release of pro-inflammatory mediators.[3] this compound, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been identified as a selective and orally active antagonist of the P2X4 receptor, offering a promising therapeutic strategy for inflammatory conditions.[1]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound, focusing on its potency, selectivity, and observed effects on inflammatory mediators.

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeIC50 (nM)Reference
P2X4 Receptor HumanFLIPR108[4]
MouseFLIPR112[4]
RatFLIPR233[4]
P2X1 ReceptorHumanNot Specified>50,000[4]
P2X3 ReceptorHumanNot Specified8,300[4]
P2X7 ReceptorHumanNot Specified10,600[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain

Inflammatory MediatorModelTreatmentEffectReference
Prostaglandin E2 (PGE2)Complete Freund's Adjuvant (CFA) induced paw inflammationThis compound (oral)Dose-dependent reduction[4]

Note: Specific quantitative data on the dose-dependent reduction of PGE2 and the effects on other inflammatory cytokines such as IL-1β, IL-6, and TNF-α by this compound are not publicly available in the reviewed literature. The primary study by Werner et al. (2019) demonstrated a significant reduction in PGE2, but the detailed data was not provided in the abstract or publicly accessible supporting information.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling in Inflammation

Activation of the P2X4 receptor by extracellular ATP triggers a cascade of intracellular events that contribute to the inflammatory response. The following diagram illustrates the key signaling pathways involved.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel BAY1797 This compound BAY1797->P2X4 Antagonizes p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Cytokines Pro-inflammatory Cytokine Release (IL-1β, etc.) p38_MAPK->Cytokines PGE2 PGE2 Production p38_MAPK->PGE2 NLRP3->Cytokines

P2X4 receptor signaling pathway in inflammation.
Experimental Workflow: Complete Freund's Adjuvant (CFA) Model

The CFA-induced inflammatory pain model is a standard preclinical model to evaluate the efficacy of anti-inflammatory compounds. The workflow for this experiment is outlined below.

CFA_Workflow cluster_protocol CFA-Induced Inflammatory Pain Model Workflow start Acclimatization of Mice cfa_injection Intraplantar Injection of CFA in one hind paw start->cfa_injection treatment Oral Administration of This compound or Vehicle cfa_injection->treatment pain_assessment Assessment of Nociceptive Behavior (e.g., paw withdrawal threshold) treatment->pain_assessment tissue_collection Collection of Paw Tissue pain_assessment->tissue_collection mediator_analysis Measurement of Inflammatory Mediators (e.g., PGE2 via ELISA) tissue_collection->mediator_analysis end Data Analysis mediator_analysis->end

Workflow for the CFA-induced inflammatory pain model.

Experimental Protocols

In Vivo CFA-Induced Inflammatory Pain Model

Objective: To assess the anti-inflammatory and anti-nociceptive effects of this compound in a mouse model of persistent inflammatory pain.

Materials:

  • Male C57BL/6 mice

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Apparatus for assessing nociceptive thresholds (e.g., von Frey filaments, thermal plantar test)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Baseline Measurement: Measure baseline nociceptive thresholds for each mouse.

  • Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.

  • Compound Administration: Administer this compound or vehicle orally at specified time points post-CFA injection.

  • Nociceptive Testing: At various time points after treatment, assess mechanical allodynia and thermal hyperalgesia.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

  • Analysis of Inflammatory Mediators: Homogenize the paw tissue and measure the levels of inflammatory mediators such as PGE2 using an ELISA kit.

Prostaglandin E2 (PGE2) Measurement by ELISA

Objective: To quantify the concentration of PGE2 in tissue homogenates.

Materials:

  • Commercial PGE2 ELISA kit

  • Tissue homogenates from the CFA model

  • Microplate reader

Procedure (based on a typical competitive ELISA protocol):

  • Sample Preparation: Prepare tissue homogenates in a suitable buffer, and centrifuge to remove debris.

  • Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2 to each well.

    • Incubate the plate to allow for competitive binding of sample/standard PGE2 and HRP-conjugated PGE2 to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.

P2X4 Receptor Functional Assay (FLIPR)

Objective: To determine the in vitro potency of this compound in inhibiting the P2X4 receptor.

Materials:

  • Cell line stably expressing the P2X4 receptor (e.g., HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • ATP

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating: Plate the P2X4-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • ATP Stimulation: Add a fixed concentration of ATP to activate the P2X4 receptors.

  • Fluorescence Measurement: Use the FLIPR instrument to measure the change in intracellular calcium concentration in real-time.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the ATP-induced calcium response against the concentration of this compound.

Conclusion

This compound is a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action involves the inhibition of P2X4-mediated signaling pathways, leading to a reduction in the production of key inflammatory mediators like PGE2. While the available data strongly supports its role in modulating inflammation, further research is warranted to fully elucidate its effects on a broader range of cytokines and to translate these promising preclinical findings into clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

[1] Werner S, Mesch S, Hillig RC, et al. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. J Med Chem. 2019;62(24):11194-11217.[2] [2] Stokes L, Spencer SJ, Jenkins TA. The role of P2X4 receptors in inflammatory disease. Front Pharmacol. 2015;6:113. [4] BAY 1797 is a selective purinergic P2X4 receptor antagonist (IC50 values are 108, 112 and 233 nM for the human, mouse and rat P2X4, respectively). Tocris Bioscience. [3] Suurväli J, Ljasmin D, Rumm A, et al. P2X4 receptor in the modulation of neuroinflammation. Front Mol Neurosci. 2017;10:3.

References

An In-depth Technical Guide to the Discovery and Development of BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BAY-1797, a potent and selective antagonist of the P2X4 receptor. The information is compiled from publicly available scientific literature and is intended for a scientific audience.

Introduction

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a novel small molecule inhibitor of the P2X4 receptor.[1] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in inflammatory and immune responses such as monocytes, macrophages, mast cells, and microglia.[1][2] Activation of the P2X4 receptor is implicated in the release of pro-inflammatory cytokines and prostaglandins, making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[2]

The development of this compound stemmed from a high-throughput screening campaign that identified a new class of P2X4 inhibitors.[1] However, this initial class of compounds exhibited substantial induction of cytochrome P450 3A4 (CYP3A4), a significant hurdle for drug development due to potential drug-drug interactions.[1] Consequently, a structure-guided optimization program was initiated to mitigate this off-target effect while retaining potency for the P2X4 receptor.[1] This effort led to the identification of this compound as a compound with a more favorable profile for in vivo studies.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and other relevant parameters.

Table 1: In Vitro Potency of this compound against P2X4 Receptors

SpeciesIC50 (nM)
Human108[4], 210 ± 74[5], 211[2][6]
Mouse112[4], 141 ± 24[5]
Rat233[4]

Table 2: Selectivity of this compound against other P2X Receptors (Human)

ReceptorIC50 (µM)
P2X1>50[4]
P2X38.3[4]
P2X710.6[4]

Table 3: Off-Target Activity of this compound

TargetIC50 (µM)
hERG>10[2]
Carbonic Anhydrase II>10[2]
Dopamine Transporter (DAT)2.17[2]

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular Weight416.88 g/mol [4]
FormulaC20H17ClN2O4S[4]
CAS Number2055602-83-8[4]
Purity≥98%[4]
SolubilitySoluble to 100 mM in DMSO and ethanol[4]

Signaling Pathway and Mechanism of Action

This compound acts as a selective antagonist of the P2X4 receptor. The binding of extracellular ATP to the P2X4 receptor, a trimeric ion channel, induces a conformational change that opens a non-selective cation channel. This leads to an influx of Na+ and Ca2+ into the cell, triggering downstream signaling cascades. In immune cells, this activation results in the release of pro-inflammatory mediators like prostaglandin E2 (PGE2).[2] this compound blocks this process by inhibiting the P2X4 receptor.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and Activates Ion_Influx Na+/Ca2+ Influx P2X4->Ion_Influx Opens Channel Downstream Downstream Signaling Ion_Influx->Downstream PGE2 Prostaglandin E2 (PGE2) Release Downstream->PGE2 Leads to BAY1797 This compound BAY1797->P2X4 Inhibits

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are summarized below.

4.1. In Vitro P2X4 Inhibition Assays

  • Cell Line: Human, mouse, and rat P2X4 receptors were expressed in 1321N1 astrocytoma cells.[2][3]

  • Methodology: The inhibitory activity of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium mobilization upon receptor activation.[3] A QPatch automated electrophysiology platform was also used for human P2X4 expressing cells.[3]

  • Data Analysis: IC50 values were calculated from the concentration-response curves.

4.2. In Vivo Inflammatory Pain Model

  • Animal Model: The anti-inflammatory and anti-nociceptive effects of this compound were evaluated in a mouse Complete Freund's Adjuvant (CFA) inflammatory pain model.[1][3]

  • Methodology: CFA was injected into the paw of mice to induce inflammation and pain. This compound was administered orally.[4] Pain behavior was assessed by measuring the paw load distribution.[2] Prostaglandin E2 (PGE2) levels in the inflamed paw were also quantified.[2]

  • Outcome Measures: A significant reduction in the ipsilateral paw load and a dose-dependent reduction in PGE2 levels were indicative of efficacy.[2]

4.3. CYP3A4 Induction Assay

  • System: The potential for CYP3A4 induction was assessed in human hepatocytes.[1]

  • Methodology: Primary human hepatocytes were treated with various concentrations of the test compounds, and the induction of CYP3A4 mRNA and enzyme activity was measured.

  • Rationale: This assay is crucial for identifying potential drug-drug interactions, a common reason for the discontinuation of drug candidates. The development of this compound was driven by the need to reduce the CYP3A4 induction observed with earlier lead compounds.[1]

Drug Development Workflow

The discovery and preclinical development of this compound followed a structured workflow aimed at optimizing potency and minimizing off-target effects.

Drug_Development_Workflow HTS High-Throughput Screening Hit_Ident Hit Identification (P2X4 Inhibitors) HTS->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt CYP_Screen CYP3A4 Induction Screening Lead_Opt->CYP_Screen SAR Structure-Activity Relationship (SAR) CYP_Screen->SAR Feedback for Optimization SAR->Lead_Opt BAY1797_Ident Identification of This compound SAR->BAY1797_Ident In_Vivo In Vivo Efficacy (CFA Model) BAY1797_Ident->In_Vivo PK_Profile Pharmacokinetic Profiling BAY1797_Ident->PK_Profile

Caption: Preclinical Development Workflow for this compound.

Conclusion and Future Directions

This compound was identified as a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory and anti-nociceptive effects in a preclinical model of inflammatory pain.[1][3] The structure-guided optimization successfully reduced the CYP3A4 induction liability of the initial chemical series.[1] However, it was noted that the in vivo pharmacokinetic profiles of even the optimized compounds, including this compound, were considered insufficient for human clinical development.[1][6] Further research may focus on improving the pharmacokinetic properties of this chemical class to develop clinically viable P2X4 receptor antagonists for the treatment of inflammatory and pain disorders.

References

BAY-1797 as a Chemical Probe for P2X4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY-1797 is a potent, selective, and orally active antagonist of the P2X4 receptor.[1][2] The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key player in various physiological and pathophysiological processes.[2][3] It is prominently expressed in cells of the immune system, including microglia, macrophages, and monocytes, making it a critical component of inflammatory and immune responses.[2][4] Activation of the P2X4 receptor by ATP triggers the release of pro-inflammatory mediators, implicating it as a promising therapeutic target for chronic inflammation and neuropathic pain.[2][5] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing key pathways to facilitate its use as a chemical probe for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, was developed as a highly selective tool for investigating P2X4 receptor function.[4]

PropertyValue
Chemical Name N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide[6][7]
Molecular Formula C₂₀H₁₇ClN₂O₄S[6][7]
Molecular Weight 416.88 g/mol [6][7]
CAS Number 2055602-83-8[1][6]
Purity ≥98%[6][7]
Solubility Soluble to 100 mM in DMSO and ethanol[6][7]
Storage Store at -20°C[6][7]

Mechanism of Action

The P2X4 receptor is an ATP-gated cation channel.[8] Upon binding of extracellular ATP, the channel opens, allowing a rapid influx of cations, primarily Na⁺ and Ca²⁺.[9][10] This influx leads to membrane depolarization and initiates a cascade of downstream signaling events.[9] this compound acts as a direct antagonist, blocking the ion channel and thereby inhibiting these ATP-induced cellular responses. Its high selectivity makes it an invaluable tool for isolating the specific contributions of the P2X4 receptor in complex biological systems.

Quantitative Data: Potency and Selectivity

This compound demonstrates potent inhibition of the P2X4 receptor across multiple species and high selectivity against other P2X receptor subtypes and a panel of off-targets.

Table 1: Potency (IC₅₀) of this compound against P2X4 Receptors

TargetCell LineIC₅₀ (nM)Reference
Human P2X4 HEK211[1][11]
Human P2X4 1321N1108[1][6]
Mouse P2X4 1321N1112[1][6]
Mouse P2X4 1321N1141 ± 24[3]
Rat P2X4 1321N1233[1][6]

Table 2: Selectivity Profile of this compound

TargetIC₅₀ (µM)Comments
Human P2X1 >50Demonstrates high selectivity for P2X4.[6][7]
Human P2X3 8.3[6][7]
Human P2X7 10.6[6][7]
hERG Channel >10No measurable activity.[1][2]
Carbonic Anhydrase II >10No measurable activity.[1][2]
Dopamine Transporter (DAT) 2.17Some inhibitory activity noted.[1][2]

P2X4 Signaling Pathways

The antagonism of P2X4 by this compound blocks several critical inflammatory signaling pathways. A key event following P2X4 activation is the influx of Ca²⁺, which acts as a second messenger to trigger downstream cascades.[9][10] This includes the activation of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammation.[9] Activated p38 MAPK, in turn, drives the synthesis and release of crucial mediators such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE₂), both of which are heavily implicated in pain signaling.[8][9] Furthermore, P2X4 signaling has been linked to the activation of the NLRP1 and NLRP3 inflammasomes, multi-protein complexes that promote the maturation and secretion of pro-inflammatory cytokines like IL-1β.[8][9]

G cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Mediates ATP Extracellular ATP ATP->P2X4 Activates BAY1797 This compound BAY1797->P2X4 Inhibits p38 p38 MAPK Activation Ca_Influx->p38 Inflammasome NLRP1/NLRP3 Inflammasome Activation Ca_Influx->Inflammasome BDNF BDNF Release p38->BDNF PGE2 PGE₂ Release p38->PGE2 Pain Pain Hypersensitivity BDNF->Pain PGE2->Pain Inflammation Inflammation PGE2->Inflammation Inflammasome->Inflammation

P2X4 signaling pathway inhibited by this compound.

Experimental Protocols

The following are representative protocols for characterizing the activity of this compound.

In Vitro Potency Assessment: Calcium Flux Assay

This protocol outlines a typical method for determining the IC₅₀ of this compound using a Fluorometric Imaging Plate Reader (FLIPR).

  • Objective: To quantify the inhibitory potency of this compound on P2X4 receptor activation.

  • Materials:

    • Cell Line: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells stably expressing the P2X4 receptor.[1]

    • Reagents: ATP (agonist), this compound, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Methodology:

    • Cell Plating: Seed the P2X4-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow adherence.

    • Dye Loading: Wash the cells with assay buffer and incubate them with the calcium-sensitive dye solution in the dark at 37°C for approximately 1 hour.

    • Compound Incubation: After washing to remove excess dye, add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Agonist Stimulation & Data Acquisition: Place the microplate into the FLIPR instrument. Initiate reading to establish a baseline fluorescence. Add a pre-determined concentration of ATP (typically the EC₈₀) to all wells to stimulate the P2X4 receptors.

    • Data Analysis: The instrument records the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is calculated relative to control wells (agonist only). A dose-response curve is generated to calculate the IC₅₀ value.

G start Start plate_cells Plate P2X4-expressing cells in microplate start->plate_cells dye_loading Load cells with Ca²⁺ sensitive dye plate_cells->dye_loading wash1 Wash cells dye_loading->wash1 add_compound Add varying concentrations of this compound wash1->add_compound pre_incubate Pre-incubate add_compound->pre_incubate read_fliplr Measure fluorescence in FLIPR pre_incubate->read_fliplr add_atp Add ATP agonist read_fliplr->add_atp Establish baseline analyze Analyze dose-response curve read_fliplr->analyze add_atp->read_fliplr Stimulate & record end Determine IC₅₀ analyze->end

Workflow for in vitro IC₅₀ determination.
In Vivo Efficacy Assessment: Mouse CFA Model of Inflammatory Pain

This protocol describes a common in vivo model to evaluate the anti-inflammatory and anti-nociceptive properties of this compound.[1][4]

  • Objective: To determine if this compound can reduce pain and inflammation in a preclinical model.

  • Model: Complete Freund's Adjuvant (CFA)-induced inflammation in mice. Injection of CFA into the paw causes a robust and sustained inflammatory response characterized by edema, hypersensitivity, and pain.[1]

  • Methodology:

    • Acclimation: Acclimate male C57BL/6 mice to the testing environment and equipment.

    • Baseline Measurement: Measure baseline nociceptive thresholds (e.g., using electronic von Frey for mechanical sensitivity or Hargreaves test for thermal sensitivity) and paw volume (plethysmometry).

    • Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.

    • Compound Administration: At a specified time post-CFA injection, administer this compound or vehicle control orally (p.o.) at various doses (e.g., 12.5-50 mg/kg).[1]

    • Post-Treatment Assessment: At defined time points after drug administration (e.g., 24 and 48 hours), re-measure nociceptive thresholds and paw volume to assess the reduction in hypersensitivity and edema.[1]

    • Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue to measure levels of inflammatory mediators, such as Prostaglandin E2 (PGE₂), via ELISA or other immunoassays.[1]

Conclusion

This compound is a well-characterized, potent, and selective P2X4 receptor antagonist. Its demonstrated activity across species and its oral bioavailability make it an excellent chemical probe for investigating the role of P2X4 in both in vitro cellular assays and in vivo models of disease, particularly those related to inflammation and neuropathic pain. While its development was reportedly halted due to off-target effects on CYP3A4 induction, it remains an invaluable tool for basic and preclinical research aimed at dissecting the complex biology of the P2X4 receptor.[5]

References

Methodological & Application

BAY-1797: Application Notes and Protocols for In Vivo Inflammatory Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of BAY-1797, a potent and selective antagonist of the P2X4 receptor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and analgesic potential of this compound.

Introduction

This compound is a chemical probe that acts as a selective and orally active antagonist of the P2X4 receptor, a ligand-gated ion channel expressed on various immune cells, including macrophages and microglia.[1][2] Activation of the P2X4 receptor by extracellular ATP, often released during tissue injury and inflammation, triggers a signaling cascade that leads to the release of pro-inflammatory mediators. By blocking this receptor, this compound has demonstrated anti-inflammatory and anti-nociceptive effects in rodent models of inflammatory pain, making it a valuable tool for research in this area.[1][2][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the P2X4 receptor signaling pathway. In inflammatory conditions, damaged cells release ATP into the extracellular space. This ATP binds to and activates P2X4 receptors on immune cells. This activation leads to an influx of cations, which in turn initiates downstream signaling pathways. These pathways result in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Furthermore, P2X4 activation stimulates the production and release of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4][5] this compound competitively binds to the P2X4 receptor, preventing ATP from binding and thereby inhibiting this entire inflammatory cascade.

Signaling Pathway of P2X4 Receptor in Inflammation

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (from cell damage) P2X4 P2X4 Receptor ATP->P2X4 Binds to Cation_Influx Cation Influx (Ca²⁺, Na⁺) P2X4->Cation_Influx Activates NLRP3 NLRP3 Inflammasome Activation Cation_Influx->NLRP3 PGE2_synthesis PGE₂ Synthesis (via COX) Cation_Influx->PGE2_synthesis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Inflammation Inflammation & Pain IL1B->Inflammation PGE2_release PGE₂ Release PGE2_synthesis->PGE2_release PGE2_release->Inflammation BAY1797 This compound BAY1797->P2X4 Inhibits

Caption: P2X4 receptor signaling cascade in inflammation.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

SpeciesIC₅₀ (nM)
Human108 - 211[6]
Mouse112 - 141[7]
Rat233

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRouteDose (mg/kg)AUC (ng·h/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)
MouseOral (p.o.)101,2304500.52.1
RatOral (p.o.)38902901.03.5
RatIntravenous (i.v.)1560--3.2

Data synthesized from publicly available preclinical study information. Actual values may vary based on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment to assess the efficacy of this compound.

Mouse Model of Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is a widely used and well-characterized method for inducing a persistent inflammatory state, allowing for the evaluation of analgesic and anti-inflammatory compounds.[1][2][3]

Experimental Workflow

Caption: Workflow for CFA-induced inflammatory pain model.

1. Animals:

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Housing: Group-housed (3-5 per cage) under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week and habituated to the experimental procedures for 2-3 days before the start of the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane for anesthesia

  • Syringes and needles (27-30 gauge)

  • Calipers for measuring paw thickness

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

3. Experimental Procedure:

  • Baseline Measurements (Day 0):

    • Measure and record the paw thickness of the right hind paw using calipers.

    • Assess baseline mechanical sensitivity using von Frey filaments.

    • Assess baseline thermal sensitivity using the plantar test.

  • Induction of Inflammation (Day 0):

    • Briefly anesthetize the mice with isoflurane.

    • Inject 20 µL of CFA into the plantar surface of the right hind paw.

    • A control group should be injected with 20 µL of saline.

    • Allow animals to recover fully in their home cages.

  • Drug Administration:

    • This compound can be administered orally (p.o.) via gavage.

    • Dosage: Based on preclinical data, a dose range of 10-50 mg/kg can be explored.

    • Timing: Administration can be prophylactic (before CFA injection) or therapeutic (after the development of inflammation, e.g., 24 hours post-CFA). A typical therapeutic regimen would involve daily administration starting 24 hours after CFA injection.

    • A vehicle control group should receive the same volume of the vehicle solution.

  • Post-Treatment Assessments:

    • Paw Edema: Measure the thickness of the inflamed paw daily using calipers to assess the anti-inflammatory effect.

    • Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments at various time points (e.g., 1, 3, 5, and 7 days post-CFA).

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus at the same time points.

  • Biochemical and Histological Analysis (Endpoint):

    • At the end of the study (e.g., Day 7), animals can be euthanized.

    • The inflamed paw tissue can be collected for histological analysis to assess immune cell infiltration.

    • Tissue can also be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-1β) and PGE2 using ELISA or other immunoassays.

4. Data Analysis:

  • Paw edema is expressed as the change in paw thickness from baseline.

  • Mechanical allodynia is determined by the paw withdrawal threshold (in grams).

  • Thermal hyperalgesia is determined by the paw withdrawal latency (in seconds).

  • Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) should be used to compare the this compound treated group with the vehicle-treated group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X4 receptor in inflammatory pain. The protocols and data presented here provide a framework for conducting in vivo studies to further elucidate its therapeutic potential. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

BAY-1797 In Vitro Assay Guidelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of BAY-1797, a potent and selective antagonist of the P2X4 receptor. The following guidelines cover key assays for determining the potency, selectivity, and potential off-target effects of this compound.

Introduction to this compound

This compound, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] P2X4 receptors are expressed in various cell types, particularly those involved in immune and inflammatory responses, such as macrophages and microglia.[2][3] Activation of these receptors by extracellular ATP triggers the release of pro-inflammatory cytokines, including prostaglandin E2 (PGE2), making the P2X4 receptor an attractive therapeutic target for chronic inflammation and neuropathic pain.[2] this compound has demonstrated anti-inflammatory and antinociceptive effects in preclinical models.[1][2][3] However, it was also noted to have an effect on CYP3A4 induction, a factor to consider in drug development.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against P2X4 receptors from different species and its selectivity over other P2X receptor subtypes and off-targets.

Table 1: Potency of this compound against P2X4 Receptors

SpeciesCell LineIC50 (nM)
Human1321N1108[2][4][5][6]
Human-211[1][2][6]
Mouse1321N1112[2][4][5][6]
Rat1321N1233[2][4][5][6]

Table 2: Selectivity Profile of this compound

TargetSpeciesIC50 (µM)
P2X1Human>50[4][5]
P2X3Human8.3[4][5]
P2X7Human10.6[4][5]
Dopamine Transporter (DAT)-2.17[2][6]
hERG->10[2][6]
Carbonic Anhydrase II->10[2][6]

Signaling Pathway

This compound acts by blocking the P2X4 receptor, an ion channel gated by extracellular ATP. In inflammatory conditions, damaged or activated cells release ATP, which then binds to and opens the P2X4 receptor on immune cells. This leads to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades culminating in the release of pro-inflammatory mediators. This compound non-competitively inhibits this process.

G cluster_0 P2X4 Receptor Signaling Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Allows BAY1797 This compound BAY1797->P2X4 Inhibits Downstream Downstream Signaling Ca_influx->Downstream ProInflammatory Release of Pro-inflammatory Mediators (e.g., PGE2) Downstream->ProInflammatory

P2X4 signaling and inhibition by this compound.

Experimental Protocols

P2X4 Receptor Antagonism Assay (Calcium Flux)

This protocol describes a fluorescent-based calcium flux assay to determine the IC50 of this compound on P2X4 receptors stably expressed in a host cell line, such as human astrocytoma 1321N1 cells.

Experimental Workflow:

G cluster_workflow Calcium Flux Assay Workflow A Seed P2X4-expressing 1321N1 cells in 96-well plates B Incubate cells with Fluo-4 AM calcium indicator A->B C Pre-incubate cells with various concentrations of this compound B->C D Stimulate cells with ATP (agonist) C->D E Measure fluorescence (calcium influx) D->E F Calculate IC50 E->F

Workflow for the P2X4 calcium flux assay.

Materials:

  • Human P2X4-expressing 1321N1 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture: Culture human P2X4-1321N1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 25,000 to 45,000 cells per well and incubate for 24 hours.[7]

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium and add the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of this compound (e.g., from 1 nM to 100 µM) to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate at room temperature for 30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader.

  • Set the reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

  • Agonist Stimulation: Use the plate reader's injector to add a pre-determined concentration of ATP (e.g., EC80 concentration) to stimulate the P2X4 receptors.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium.

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis.

CYP3A4 Induction Assay

This protocol outlines a method to assess the potential of this compound to induce the expression of Cytochrome P450 3A4 (CYP3A4) in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 24- or 48-well plates

  • This compound

  • Rifampicin (positive control)

  • Vehicle control (e.g., 0.1% DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene)

  • qRT-PCR instrument

Protocol:

  • Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24 hours).

  • Compound Treatment: Prepare a dilution series of this compound in hepatocyte culture medium. Also, prepare solutions of the positive control (e.g., 10 µM Rifampicin) and a vehicle control.

  • Aspirate the plating medium and treat the hepatocytes with the compound solutions.

  • Incubate the cells for 48-72 hours, with daily media changes containing the fresh compound.[1]

  • RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercial kit.

  • qRT-PCR: Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP3A4 and a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in CYP3A4 mRNA expression for each treatment condition relative to the vehicle control using the ΔΔCt method.[1]

  • A significant fold-increase in CYP3A4 mRNA levels indicates an induction potential of the test compound.

Off-Target Screening

To assess the broader selectivity profile of this compound, it is recommended to screen it against a panel of common off-targets. This is typically performed by specialized contract research organizations (CROs) that offer broad screening panels. Key target classes to consider include:

  • G-protein coupled receptors (GPCRs)

  • Other ion channels

  • Kinases

  • Transporters

These screens are usually conducted as binding assays or functional assays, depending on the target. The results will provide a comprehensive overview of the compound's selectivity and potential for off-target related side effects.

References

Application Notes and Protocols for BAY-1797 Administration in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BAY-1797, a potent and selective P2X4 receptor antagonist, in a preclinical animal model of inflammatory pain. The protocols and data presented are synthesized from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound (N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide) is an orally active and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in pain and inflammation.[1][2][3] Preclinical studies have demonstrated its anti-nociceptive and anti-inflammatory effects, primarily in the Complete Freund's Adjuvant (CFA) induced model of inflammatory pain in mice.[1][2] Although development was halted due to effects on CYP3A4 induction, the data from these studies provide valuable insights into the therapeutic potential of P2X4 receptor antagonism for pain management.[1]

Mechanism of Action: P2X4 Signaling in Pain

The P2X4 receptor is a key player in the signaling cascade that leads to pain hypersensitivity, particularly in chronic pain states. In response to nerve injury or inflammation, microglia in the central nervous system upregulate P2X4 receptors.[4][5][6] The binding of extracellular ATP to these receptors triggers a signaling cascade involving p38 mitogen-activated protein kinase (MAPK), leading to the synthesis and release of brain-derived neurotrophic factor (BDNF).[5][7][8] BDNF then acts on neurons in the spinal cord to alter their chloride ion balance, resulting in a state of hyperexcitability that manifests as pain.[5][6]

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds to p38_MAPK p38 MAPK Activation P2X4R->p38_MAPK Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Induces BDNF_receptor TrkB Receptor BDNF_release->BDNF_receptor Signals to Neuronal_Hyperexcitability Neuronal Hyperexcitability BDNF_receptor->Neuronal_Hyperexcitability Leads to Pain Pain Neuronal_Hyperexcitability->Pain

P2X4 receptor signaling cascade in pain.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in the mouse Complete Freund's Adjuvant (CFA) model of inflammatory pain.

Parameter MeasuredAnimal ModelDosing RegimenKey Findings
Prostaglandin E2 (PGE2) Levels in Inflamed PawMouse CFA Model12.5-50 mg/kg, single oral (p.o.) administrationDose-dependent reduction in PGE2 concentration.[2]
Mechanical Hyperalgesia (Paw Load)Mouse CFA Model50 mg/kg, once daily oral (p.o.) administrationSignificant reduction of ipsilateral paw load at 24 and 48 hours post-CFA injection.[2]

Experimental Protocols

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model

This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions in humans.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (or other appropriate strain)

  • 27-30 gauge needles and syringes

  • Apparatus for measuring mechanical hyperalgesia (e.g., electronic von Frey or dynamic weight bearing device)

Protocol:

  • Acclimatization: Acclimate mice to the housing and experimental conditions for at least 3-5 days prior to the start of the experiment.

  • Baseline Measurements: Before CFA injection, measure baseline mechanical sensitivity for each mouse. This can be done by assessing the paw withdrawal threshold to von Frey filaments or by measuring weight distribution on a dynamic weight bearing apparatus.

  • Induction of Inflammation:

    • Anesthetize the mice lightly with isoflurane.

    • Inject 20 µL of CFA into the plantar surface of the left hind paw.

    • Allow the animals to recover fully in their home cages.

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 12.5, 25, and 50 mg/kg).

    • Administer this compound or vehicle orally (p.o.) via gavage at a specified time point after CFA injection (e.g., 24 hours). For multiple-day studies, administer once daily.

  • Assessment of Anti-Nociceptive Effects:

    • At various time points after drug administration (e.g., 1, 2, 4, 24, and 48 hours), re-assess mechanical hyperalgesia using the same method as for baseline measurements.

    • A significant increase in paw withdrawal threshold or a more even weight distribution in the this compound treated group compared to the vehicle group indicates an anti-nociceptive effect.

  • Assessment of Anti-Inflammatory Effects (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue and measure the concentration of inflammatory mediators such as PGE2 using an ELISA kit.

Experimental_Workflow acclimatization Animal Acclimatization (3-5 days) baseline Baseline Mechanical Sensitivity Measurement acclimatization->baseline cfa_injection CFA Injection (Plantar Surface) baseline->cfa_injection drug_administration This compound or Vehicle Administration (p.o.) cfa_injection->drug_administration 24 hours post-injection pain_assessment Assessment of Mechanical Hyperalgesia drug_administration->pain_assessment 1, 2, 4, 24, 48 hours post-treatment data_analysis Data Analysis pain_assessment->data_analysis

Experimental workflow for assessing this compound efficacy.

Logical Relationship of Key Components

The following diagram illustrates the logical flow from the molecular target to the therapeutic outcome in the context of this compound's action in the CFA model.

Logical_Relationship CFA CFA-induced Inflammation ATP_Release Increased Extracellular ATP CFA->ATP_Release P2X4R_Activation P2X4 Receptor Activation ATP_Release->P2X4R_Activation Pain_Signaling Pain Signaling Cascade P2X4R_Activation->Pain_Signaling Analgesia Analgesia BAY1797 This compound BAY1797->P2X4R_Activation Antagonizes BAY1797->Analgesia Leads to Hyperalgesia Mechanical Hyperalgesia Pain_Signaling->Hyperalgesia

Logical flow of this compound's therapeutic action.

References

Application Notes and Protocols for Cell-Based Assays Using BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] The P2X4 receptor is expressed in various cell types, particularly those involved in immune and inflammatory responses, such as macrophages and microglia.[2] Activation of the P2X4 receptor by ATP leads to an influx of cations, primarily Ca2+ and Na+, which triggers downstream signaling pathways culminating in the release of pro-inflammatory mediators like prostaglandins and cytokines. Consequently, this compound, by blocking this receptor, exhibits anti-inflammatory and anti-nociceptive effects, making it a valuable tool for research in pain and inflammation.[3][4] This document provides detailed protocols for key cell-based assays to characterize the activity of this compound.

P2X4 Receptor Signaling Pathway

The binding of ATP to the P2X4 receptor induces a conformational change, opening the ion channel. The subsequent influx of Ca2+ and Na+ depolarizes the cell membrane and activates various downstream signaling cascades, leading to the production and release of inflammatory mediators.

P2X4_Signaling cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ion_Influx Ca²⁺ / Na⁺ Influx P2X4->Ion_Influx Allows ATP Extracellular ATP ATP->P2X4 Activates BAY1797 This compound BAY1797->P2X4 Inhibits Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ion_Influx->Downstream Initiates Inflammation Release of Pro-inflammatory Mediators (PGE₂, Cytokines) Downstream->Inflammation Leads to Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow Start Seed Cells (e.g., 1321N1-hP2X4) Load_Dye Load with Fluo-4 AM Start->Load_Dye Wash Wash Cells Load_Dye->Wash Pre_Incubate Pre-incubate with This compound or Vehicle Wash->Pre_Incubate Stimulate Stimulate with ATP Pre_Incubate->Stimulate Measure Measure Fluorescence (FLIPR or Plate Reader) Stimulate->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze End Results Analyze->End PGE2_Workflow cluster_workflow PGE2 Release Assay Workflow Start Differentiate THP-1 Monocytes to Macrophages Seed Seed Macrophages in a 24-well plate Start->Seed Pre_Incubate Pre-incubate with This compound or Vehicle Seed->Pre_Incubate Stimulate Stimulate with ATP Pre_Incubate->Stimulate Collect Collect Supernatant Stimulate->Collect Measure Measure PGE2 (ELISA or HTRF) Collect->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze End Results Analyze->End

References

Application Notes and Protocols for BAY-1797 in a Mouse CFA Inflammatory Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of BAY-1797, a potent and selective P2X4 receptor antagonist, in a preclinical mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Introduction

This compound, with the chemical name N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1][2] It has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1][2][3][4] This document outlines the dosage, experimental protocols, and relevant signaling pathways for utilizing this compound in the CFA mouse model. While effective in rodent models, the development of this compound was discontinued due to its induction of CYP3A4.[3]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse CFA Model
Dosage (Oral)FrequencyDurationKey FindingsReference
12.5-50 mg/kgSingle Dose-Dose-dependent reduction of Prostaglandin E2 (PGE2) levels in the inflamed paw.[3]
50 mg/kgOnce Daily48 hoursSignificant reduction of the ipsilateral paw load 24 and 48 hours after CFA injection.[3]

Experimental Protocols

Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA) in Mice

This protocol describes the induction of a localized and persistent inflammatory pain state in mice, which is widely used for screening potential analgesic compounds.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile 1 mL syringes with 28-30 gauge needles

  • Isoflurane and anesthesia chamber (optional)

  • Calipers for measuring paw thickness

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and experimental environment for at least 7 days prior to the experiment.

  • CFA Preparation: Vigorously vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.

  • CFA Injection:

    • Briefly restrain the mouse. Anesthesia with isoflurane can be used for easier handling.

    • Inject 20 µL of CFA subcutaneously into the plantar surface of the left hind paw.

    • The contralateral (right) paw can be injected with saline to serve as a control.

  • Post-Injection Monitoring:

    • Monitor the animals for signs of distress.

    • Inflammation, characterized by erythema and edema, will develop within hours and persist for several days to weeks.

    • Measure paw thickness with calipers at baseline and at various time points post-CFA injection to quantify the inflammatory response.

  • Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia) starting 24 hours post-CFA injection.

Protocol 2: Assessment of the Analgesic Efficacy of this compound

This protocol details the administration of this compound and the subsequent evaluation of its effects on inflammatory pain.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Oral gavage needles

  • Apparatus for behavioral testing (e.g., von Frey filaments, Hargreaves apparatus)

Procedure:

  • This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 12.5, 25, 50 mg/kg).

  • Drug Administration:

    • At 24 hours post-CFA injection, administer this compound or vehicle to the mice via oral gavage.

    • For multiple-day studies, administer the compound once daily.

  • Behavioral Assessment:

    • Mechanical Allodynia (von Frey Test):

      • Place mice on an elevated mesh floor and allow them to acclimate.

      • Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw.

      • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place mice in a plexiglass chamber on a glass floor.

      • Apply a radiant heat source to the plantar surface of the inflamed paw.

      • Record the latency to paw withdrawal.

    • Incapacitance Testing:

      • Use an incapacitance tester to measure the weight distribution between the inflamed and non-inflamed paws. A reduction in the load on the ipsilateral paw indicates pain.

  • Biochemical Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue and measure the levels of inflammatory mediators such as PGE2 using an ELISA kit.

Mandatory Visualization

G cluster_0 Inflammatory Stimulus (CFA) cluster_1 Cellular Activation cluster_2 P2X4 Receptor Signaling cluster_3 Nociceptor Sensitization & Pain cluster_4 Point of Intervention CFA CFA Injection ImmuneCells Immune Cells (e.g., Macrophages, Microglia) CFA->ImmuneCells ATP_release ATP Release ImmuneCells->ATP_release P2X4 P2X4 Receptor ATP_release->P2X4 Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Signaling_cascade Downstream Signaling (e.g., p38 MAPK) Ca_influx->Signaling_cascade Cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) Signaling_cascade->Cytokine_release PGE2_production PGE2 Production Signaling_cascade->PGE2_production Nociceptor Nociceptor Sensitization Cytokine_release->Nociceptor PGE2_production->Nociceptor Pain Inflammatory Pain (Hyperalgesia, Allodynia) Nociceptor->Pain BAY1797 This compound BAY1797->P2X4 Inhibits G cluster_0 Pre-Treatment Phase cluster_1 Induction Phase cluster_2 Treatment & Assessment Phase acclimation Animal Acclimation (7 days) baseline Baseline Behavioral Testing (von Frey, Hargreaves) acclimation->baseline cfa_injection CFA Injection (20 µL) into left hind paw baseline->cfa_injection treatment Oral Administration: - this compound (12.5-50 mg/kg) - Vehicle cfa_injection->treatment 24h post-injection behavioral_post Behavioral Testing (24h, 48h post-CFA) treatment->behavioral_post biochemical_analysis Biochemical Analysis (PGE2 levels in paw tissue) behavioral_post->biochemical_analysis

References

Application Notes and Protocols for Preparing BAY-1797 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1] It demonstrates anti-inflammatory and anti-nociceptive effects in rodent models, making it a valuable chemical probe for in vivo and in vitro studies.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the solubilization, storage, and handling of this compound for research applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate calculation of molar concentrations and for understanding the compound's solubility characteristics.

PropertyValue
Molecular Weight 416.88 g/mol [4]
Molecular Formula C₂₀H₁₇ClN₂O₄S[4]
CAS Number 2055602-83-8[4]
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility (Max Conc.) DMSO: up to 100 mM[4] (or 250 mg/mL[5])Ethanol: up to 100 mM[4]
Storage (Solid) -20°C for up to 3 years[5]
Storage (In Solvent) -80°C for up to 2 years; -20°C for up to 1 year[2][5]

Experimental Protocols

I. Materials Required

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • 100% Ethanol

  • Sterile, nuclease-free polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Pipettes and sterile filter tips

II. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent for achieving high solubility.

Calculations: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (416.88 g/mol ).

  • Mass (mg) = Desired Volume (mL) x 10 mM x 0.41688 mg/mL

For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.17 mg of this compound.

Step-by-Step Procedure:

  • Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance. It is advisable to weigh slightly more than needed and adjust the solvent volume accordingly for precise concentration.

  • Solubilization: Add the appropriate volume of high-quality, anhydrous DMSO. Due to the hygroscopic nature of DMSO, which can affect solubility, using a newly opened bottle is strongly recommended.[2]

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (If Necessary): If the solution is not completely clear, place it in an ultrasonic bath for 5-10 minutes.[2][5] This can aid in dissolving the compound fully.

  • Aliquotting: Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[2][5]

III. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration primary stock solution with the appropriate cell culture medium or experimental buffer.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

  • When diluting, add the stock solution to the buffer/medium and mix immediately to prevent precipitation of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent mix 3. Vortex Thoroughly add_solvent->mix sonicate 4. Sonicate if Needed mix->sonicate If not clear check 5. Ensure Complete Dissolution mix->check sonicate->check aliquot 6. Aliquot into Single-Use Tubes check->aliquot store 7. Store at -80°C or -20°C aliquot->store dilute 8. Dilute to Working Concentration store->dilute experiment 9. Add to Experiment dilute->experiment

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Oral Administration of BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the P2X4 receptor antagonist BAY-1797, including its mechanism of action, pharmacological properties, and a detailed, generalized protocol for its oral administration in a preclinical mouse model of inflammatory pain. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel expressed on various cell types, particularly those involved in inflammatory and immune responses.[1][2][3] Activation of the P2X4 receptor by extracellular adenosine triphosphate (ATP) is implicated in the release of pro-inflammatory mediators, making it a therapeutic target for chronic inflammation and neuropathic pain.[4] this compound has demonstrated anti-inflammatory and anti-nociceptive effects in rodent models.[1][2][3] However, its development was halted due to its potential for inducing cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[2]

Pharmacological Data

The following tables summarize the in vitro inhibitory activity of this compound against P2X4 receptors from different species and its selectivity over other human P2X receptor subtypes.

Table 1: In Vitro Potency of this compound against P2X4 Receptors

SpeciesIC50 (nM)
Human108[5][6]
Mouse112[5][6]
Rat233[5][6]

Table 2: Selectivity of this compound for Human P2X Receptor Subtypes

Receptor SubtypeIC50 (µM)
P2X1>50[5][6]
P2X38.3[5][6]
P2X710.6[5][6]

Signaling Pathway of P2X4 in Inflammation

The activation of the P2X4 receptor on immune cells like macrophages by extracellular ATP, released from damaged cells, triggers a signaling cascade that contributes to the inflammatory response. This includes the release of pro-inflammatory cytokines and prostaglandins, such as PGE2, which are key mediators of inflammation and pain.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor ATP->P2X4_Receptor Binds to and activates Ca_Influx Ca²⁺ Influx P2X4_Receptor->Ca_Influx Opens ion channel Downstream_Signaling Downstream Signaling (e.g., p38 MAPK) Ca_Influx->Downstream_Signaling Initiates Inflammatory_Mediators Release of Inflammatory Mediators (PGE₂, Pro-inflammatory Cytokines) Downstream_Signaling->Inflammatory_Mediators Leads to Inflammation_Pain Inflammation & Pain Inflammatory_Mediators->Inflammation_Pain Promotes BAY_1797 This compound BAY_1797->P2X4_Receptor Antagonizes

Caption: P2X4 Receptor Signaling Pathway in Inflammation.

Experimental Protocols

The following are generalized protocols for the oral administration of this compound in a mouse model of inflammatory pain. Note: The specific formulation and dosing regimen for this compound have not been publicly disclosed. The following protocol is based on standard practices for oral gavage in mice for pharmacokinetic and efficacy studies.

Materials
  • This compound (purity ≥98%)

  • Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a solution of 10% DMSO, 40% PEG300, and 50% sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • Sterile syringes and needles

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • Standard laboratory equipment (vortex mixer, analytical balance, etc.)

Experimental Workflow: CFA-Induced Inflammatory Pain Model

The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used preclinical model to assess the efficacy of anti-inflammatory and analgesic compounds.

CFA_Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment and Assessment Acclimatization Acclimatization of Mice (1 week) Baseline Baseline Behavioral Testing (e.g., von Frey, hot plate) Acclimatization->Baseline CFA_Injection Intraplantar Injection of CFA into one hind paw Baseline->CFA_Injection Group_Assignment Random Assignment to Treatment Groups (Vehicle, this compound) CFA_Injection->Group_Assignment 24h post-injection Oral_Administration Oral Administration of This compound or Vehicle Group_Assignment->Oral_Administration Behavioral_Testing Post-treatment Behavioral Testing at specified time points Oral_Administration->Behavioral_Testing Tissue_Collection Tissue Collection for Biomarker Analysis (e.g., PGE₂ levels) Behavioral_Testing->Tissue_Collection

Caption: Experimental Workflow for the CFA-Induced Inflammatory Pain Model.

Protocol for Preparation of this compound Formulation for Oral Administration
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Vehicle Preparation: Prepare the chosen vehicle. For a CMC suspension, gradually add the CMC powder to sterile water while stirring vigorously to avoid clumping. For a solution, mix the DMSO, PEG300, and sterile water in the specified proportions.

  • Suspension/Solution Preparation:

    • For suspension: Add a small amount of the vehicle to the this compound powder to form a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

    • For solution: Dissolve the this compound powder in the vehicle by vortexing. Gentle warming and sonication may be required to achieve complete dissolution.

  • Storage: Store the formulation at 2-8°C and protect from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Protocol for Oral Administration (Gavage) in Mice
  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Securely restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the rounded tip of the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Compound Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.

    • The typical administration volume for mice is 5-10 mL/kg of body weight.

  • Post-Administration Monitoring:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes post-administration.

Safety Precautions

  • Follow all institutional and national guidelines for the humane care and use of laboratory animals.

  • Personnel should be properly trained in oral gavage techniques to prevent injury to the animals, such as esophageal or gastric perforation.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the compound and during the administration procedure.

Disclaimer

This document provides a generalized protocol and should be adapted based on specific experimental requirements and institutional guidelines. The in vivo pharmacokinetic and pharmacodynamic properties of this compound may vary depending on the specific formulation, dose, and animal strain used.

References

Application Notes and Protocols for Electrophysiology Recording with BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X4 receptors are implicated in various physiological and pathological processes, including inflammation and neuropathic pain, making them a significant target for drug development.[1] These application notes provide detailed protocols for the electrophysiological characterization of this compound using both conventional and automated patch-clamp techniques.

Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X4 receptor.[1] It binds to an allosteric site located at the subunit interface at the top of the extracellular domain, distinct from the ATP-binding site.[1] This binding stabilizes the closed or resting state of the channel, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) that is normally triggered by ATP binding.[1][3]

Signaling Pathway of P2X4 Receptor Activation and Inhibition by this compound

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor (Closed State) ATP->P2X4_Receptor Binds to Orthosteric Site This compound This compound This compound->P2X4_Receptor Binds to Allosteric Site P2X4_Open P2X4 Receptor (Open State) P2X4_Receptor->P2X4_Open Conformational Change P2X4_Inhibited P2X4 Receptor (Inhibited State) P2X4_Receptor->P2X4_Inhibited Cation_Influx Na⁺/Ca²⁺ Influx P2X4_Open->Cation_Influx No_Influx No Cation Influx P2X4_Inhibited->No_Influx Cellular_Response Cellular Response (e.g., Cytokine Release) Cation_Influx->Cellular_Response Blocked_Response Blocked Cellular Response No_Influx->Blocked_Response

Caption: P2X4 receptor activation by ATP and allosteric inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound on P2X4 receptors has been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values are summarized below.

Species/Cell LineElectrophysiology MethodAgonistThis compound IC50 (nM)Reference
Human P2X4 in 1321N1 astrocytoma cellsAutomated Patch-Clamp (QPatch)ATP211[1]
Human P2X4 in HEK293 cellsWhole-Cell Patch-ClampATP240[1]
Zebrafish P2X4 in HEK293 cellsWhole-Cell Patch-ClampATP140[1]

Experimental Protocols

Two primary electrophysiology techniques are detailed below for characterizing the effect of this compound on P2X4 receptors.

Manual Whole-Cell Patch-Clamp Protocol

This protocol is adapted for recording ATP-activated currents from HEK293 cells transiently or stably expressing P2X4 receptors.[1]

A. Cell Preparation:

  • Culture HEK293 cells expressing the P2X4 receptor of interest (e.g., human or zebrafish) in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

B. Solutions:

  • External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 1 MgCl₂, 2 CaCl₂. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with NaOH.

  • Agonist Stock: Prepare a high-concentration stock of ATP in the external solution.

  • This compound Stock: Prepare a high-concentration stock of this compound in DMSO.[1] Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) on a single, isolated cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply the agonist (e.g., 10 µM ATP) for a short duration (2-5 seconds) using a rapid solution exchange system to elicit a baseline current.

  • Wash the cell with the external solution until the current returns to baseline.

  • Pre-incubate the cell with varying concentrations of this compound for 1-2 minutes.

  • Co-apply the agonist and the same concentration of this compound and record the peak inward current.

  • Repeat steps 5-8 for a range of this compound concentrations to generate a dose-response curve.

D. Data Analysis:

  • Measure the peak current amplitude for each concentration of this compound.

  • Normalize the peak current to the baseline current recorded in the absence of the antagonist.

  • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Automated Patch-Clamp (QPatch) Protocol

This protocol is suitable for higher throughput screening of this compound on cell lines stably expressing the human P2X4 receptor, such as 1321N1 astrocytoma cells.[4][5][6]

A. Cell and Solution Preparation:

  • Harvest cultured 1321N1-hP2X4 cells and prepare a single-cell suspension.

  • Prepare external and internal solutions as described for the manual patch-clamp protocol.

  • Prepare compound plates with serial dilutions of this compound and the agonist (ATP) at a fixed concentration (e.g., EC50 concentration).

B. QPatch Workflow:

  • Prime the QPatch instrument and load the cell suspension and solutions.

  • The instrument will automatically perform the following steps for each of the 16 or 48 parallel recording sites:

    • Cell positioning and sealing to achieve a gigaohm seal.

    • Establishment of the whole-cell configuration.

    • Clamping the membrane potential at -60 mV.

  • The experimental run will proceed as follows:

    • Application of external buffer to establish a stable baseline.

    • Application of the agonist (ATP) to establish a baseline P2X4 current.

    • Wash with external buffer.

    • Pre-incubation with a specific concentration of this compound.

    • Co-application of the agonist and this compound.

    • Wash with external buffer.

  • The process is repeated for different concentrations of this compound across the plate.

C. Data Analysis:

  • The QPatch software automatically measures and records the peak current for each well.

  • Data is exported and analyzed to generate dose-response curves and calculate IC50 values, similar to the manual patch-clamp analysis.

Experimental Workflow Diagrams

Manual_Patch_Clamp_Workflow A Prepare Cells and Solutions B Pull Pipette and Obtain Giga-seal A->B C Establish Whole-Cell Configuration B->C D Clamp at -60 mV C->D E Apply ATP (Baseline) D->E F Washout E->F G Pre-incubate with this compound F->G H Co-apply ATP + this compound G->H I Repeat for Dose-Response H->I J Data Analysis (IC50) I->J

Caption: Workflow for manual whole-cell patch-clamp recording of this compound effects.

Automated_Patch_Clamp_Workflow A Prepare Cells, Solutions, and Compound Plates B Load QPatch Instrument A->B C Automated Cell Sealing and Whole-Cell B->C D Automated Compound Application Sequence (Baseline -> Antagonist -> Co-application) C->D E Parallel Recording (16/48 Channels) D->E F Automated Data Acquisition E->F G Export and Analyze Data (IC50) F->G

Caption: Workflow for automated patch-clamp (QPatch) screening of this compound.

References

Application Notes and Protocols for Calcium Imaging Assays with BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3][4][5] The activation of P2X4 receptors by extracellular ATP leads to the influx of cations, most notably calcium (Ca²⁺), into the cell.[6] This increase in intracellular calcium concentration ([Ca²⁺]i) is a critical signaling event that triggers a variety of cellular responses.[7][8] Consequently, the P2X4 receptor has emerged as a promising therapeutic target for various pathologies, including chronic inflammation and neuropathic pain.[3][5]

Calcium imaging assays are a fundamental tool for studying the function of ion channels like P2X4 and for characterizing the pharmacological activity of modulators such as this compound.[9][10] These assays utilize fluorescent indicators that exhibit a change in their spectral properties upon binding to calcium, allowing for the real-time visualization and quantification of changes in [Ca²⁺]i.[8][11]

These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to investigate its inhibitory effect on P2X4 receptor activation. The protocols are designed for researchers in academia and industry who are involved in drug discovery and the study of purinergic signaling.

Mechanism of Action of this compound

The P2X4 receptor is a ligand-gated ion channel expressed on various cell types, particularly those involved in inflammatory and immune processes.[3][5] Upon binding of its endogenous ligand, adenosine triphosphate (ATP), the channel opens, allowing the influx of cations, including Na⁺ and Ca²⁺, down their electrochemical gradients.[6] This leads to membrane depolarization and an increase in intracellular calcium, which in turn activates downstream signaling pathways.

This compound acts as a non-competitive antagonist of the P2X4 receptor.[1] This means it inhibits the receptor's function without directly competing with ATP for the same binding site. By binding to an allosteric site, this compound prevents the conformational changes necessary for channel opening, thereby blocking the ATP-induced calcium influx.

cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_in Ca²⁺ P2X4->Ca_in Influx Ca_out Ca²⁺ Downstream Downstream Signaling Ca_in->Downstream ATP ATP ATP->P2X4 Activates BAY1797 This compound BAY1797->P2X4 Inhibits Extracellular Extracellular Space Intracellular Intracellular Space

Fig. 1: P2X4 Receptor Signaling Pathway

Quantitative Data Summary

The inhibitory potency of this compound has been determined across different species. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Species/Cell Line IC₅₀ (nM) Reference
Human P2X4 (HEK cells)211[2]
Human P2X4 (1321N1 cells)108[3][4]
Mouse P2X4 (1321N1 cells)112[3][4]
Rat P2X4 (1321N1 cells)233[3][4]

This compound exhibits high selectivity for the P2X4 receptor over other P2X subtypes.

Receptor Subtype IC₅₀ (µM) Reference
Human P2X1>50[4]
Human P2X38.3[4]
Human P2X710.6[4]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay Using a Fluorescent Plate Reader

This protocol describes a high-throughput method to assess the antagonist activity of this compound on P2X4 receptors expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing the human P2X4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • ATP (agonist)

  • This compound (antagonist)

  • Fluorescent plate reader with kinetic reading capabilities and automated liquid handling

Experimental Workflow:

A 1. Cell Seeding B 2. Dye Loading A->B C 3. Compound Incubation (this compound) B->C D 4. Baseline Fluorescence Measurement C->D E 5. Agonist Addition (ATP) D->E F 6. Post-Addition Fluorescence Measurement E->F G 7. Data Analysis F->G

Fig. 2: Calcium Imaging Experimental Workflow

Procedure:

  • Cell Seeding:

    • Seed the P2X4-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium from the wells and add the dye loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 20-30 minutes to allow for de-esterification of the dye.

    • Wash the cells gently with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle-only wells as a control.

  • Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Record a baseline fluorescence signal for a few seconds.

  • Agonist Addition and Signal Recording:

    • Using the instrument's liquid handling capabilities, add a pre-determined concentration of ATP (e.g., the EC₅₀ concentration) to all wells simultaneously.

    • Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Normalize the data to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Protocol 2: Single-Cell Calcium Imaging Using Fluorescence Microscopy

This protocol allows for the detailed examination of calcium dynamics in individual cells.

Materials:

  • Cells expressing P2X4 receptors grown on glass coverslips

  • Fluorescence microscope equipped with a sensitive camera and appropriate filter sets

  • Perfusion system for solution exchange

  • Fura-2 AM (ratiometric dye)

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips and culture until they reach the desired confluency.

    • Load the cells with Fura-2 AM as described in Protocol 1.

  • Microscopy Setup:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

  • Image Acquisition:

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Select regions of interest (ROIs) corresponding to individual cells.

  • Compound and Agonist Application:

    • Perfuse the cells with a solution containing the desired concentration of this compound for a set incubation period.

    • While still in the presence of this compound, switch the perfusion to a solution containing both this compound and ATP.

    • Continue to acquire images to record the change in fluorescence intensity over time.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.[12]

    • Plot the ratiometric data over time to visualize the calcium transients.

    • Compare the amplitude and kinetics of the calcium response in the presence and absence of this compound.

Troubleshooting

Problem Possible Cause Solution
Low signal-to-noise ratio Inefficient dye loadingOptimize dye concentration and incubation time. Ensure the use of Pluronic F-127 to aid in dye solubilization.
High background fluorescenceEnsure thorough washing after dye loading. Use phenol red-free medium/buffer during the assay.
High well-to-well variability Uneven cell seedingEnsure a homogenous cell suspension and proper seeding technique.
Inconsistent liquid handlingCalibrate and verify the performance of automated liquid handlers.
No response to ATP Low P2X4 receptor expressionVerify receptor expression levels using a complementary technique (e.g., Western blot, qPCR).
ATP degradationPrepare fresh ATP solutions for each experiment.
Inconsistent this compound inhibition Compound precipitationCheck the solubility of this compound in the assay buffer. Consider using a different solvent or lower concentrations.
Insufficient incubation timeOptimize the pre-incubation time with this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for utilizing this compound in calcium imaging assays to characterize its inhibitory effects on the P2X4 receptor. These methods are adaptable for both high-throughput screening and detailed mechanistic studies, making them valuable tools for researchers in the field of purinergic signaling and drug discovery. Careful optimization of experimental parameters will ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

BAY-1797 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BAY-1797

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling this compound in vitro, with a specific focus on addressing its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective antagonist of the purinergic P2X4 receptor.[1][2] The P2X4 receptor is a ligand-gated ion channel activated by extracellular ATP.[3][4] This receptor is commonly expressed on immune cells like macrophages and microglia, and its activation leads to the release of pro-inflammatory mediators, such as prostaglandin E₂ (PGE₂).[3] By blocking this receptor, this compound demonstrates anti-inflammatory and analgesic effects.[1][5]

Q2: What are the recommended primary solvents for dissolving this compound? A2: The recommended solvents for preparing stock solutions of this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[1][5] It is soluble up to 100 mM in both solvents.[1][5]

Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[6] While some cell lines may tolerate up to 0.5%, it is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[7]

Q4: How should I prepare and store stock solutions of this compound? A4: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO.[1] Ensure the compound is fully dissolved by vortexing or brief sonication.[6] Once prepared, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[7]

Troubleshooting Guide: Solubility Issues

Q5: I am having difficulty dissolving the this compound powder in the solvent. A5: If the compound does not dissolve readily with vortexing, you can try the following:

  • Gentle Warming: Warm the solution in a water bath at 37°C for a few minutes.[8]

  • Sonication: Use a bath sonicator for brief intervals to aid dissolution.[6]

  • Solvent Purity: Ensure you are using anhydrous, high-purity DMSO, as moisture can reduce the solubility of hydrophobic compounds.[9]

Q6: My this compound solution precipitates immediately after I dilute it into my aqueous cell culture medium. What is happening and how can I fix it? A6: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high concentration of an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[9] Here are the primary causes and solutions:

  • Cause: Rapid solvent exchange. Adding a small volume of highly concentrated DMSO stock directly into a large volume of medium causes the DMSO to diffuse away quickly, leaving the hydrophobic compound to precipitate.[6]

    • Solution: Use a Serial Dilution Method. Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute your 100 mM DMSO stock to a lower concentration (e.g., 1 mM) in 100% DMSO. Then, add this intermediate stock to your pre-warmed (37°C) medium while gently vortexing. This gradual reduction in solvent concentration helps keep the compound in solution.[6]

  • Cause: Final concentration exceeds the aqueous solubility limit. The target concentration of this compound in your experiment may be higher than its maximum solubility in the final assay medium.

    • Solution: Determine the Maximum Soluble Concentration. Before your main experiment, perform a solubility test. Prepare a serial dilution of this compound in your complete cell culture medium. Incubate under assay conditions (e.g., 37°C) and visually inspect for precipitation or cloudiness at various time points.[6] You can also quantitatively measure turbidity by reading absorbance at a high wavelength (e.g., 600 nm).[8] The highest concentration that remains clear is your maximum working concentration.

  • Cause: Interaction with media components or temperature fluctuations. Components in the media (like serum proteins) or temperature changes can affect compound solubility.

    • Solution: Pre-warm Media and Handle Carefully. Always use complete cell culture medium that has been pre-warmed to 37°C.[6] When preparing working solutions, add the compound stock to the medium slowly and with gentle agitation. Minimize the time that plates or tubes are outside the incubator to avoid temperature cycling.

Quantitative Data and Experimental Protocols

Solubility Data for this compound
SolventMaximum Soluble Concentration (mg/mL)Maximum Soluble Concentration (mM)Reference
DMSO41.69100[1]
Ethanol41.69100[1][5]

Note: Data is based on a molecular weight of 416.88 g/mol .[1][5]

Detailed Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 100 mM stock solution in DMSO and subsequent dilution to a 10 µM working solution in cell culture medium, incorporating best practices to avoid precipitation.

Materials:

  • This compound powder (MW: 416.88 g/mol )

  • Anhydrous, sterile 100% DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Part 1: Preparing a 100 mM Primary Stock Solution

  • Calculate: To prepare 1 mL of a 100 mM stock solution, you need 41.69 mg of this compound.

    • Calculation: 0.1 mol/L * 1 L/1000 mL * 416.88 g/mol * 1000 mg/g = 41.69 mg/mL

  • Weigh: Accurately weigh 41.69 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve: Add 1 mL of 100% DMSO to the tube.

  • Mix: Vortex the solution vigorously until the powder is completely dissolved. If needed, briefly sonicate the tube in a water bath. Visually inspect the solution against a light source to ensure no particles remain.

  • Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -80°C.

Part 2: Preparing a 10 µM Final Working Solution (Example Volume: 10 mL)

  • Thaw: Thaw one aliquot of the 100 mM primary stock solution.

  • Prepare Intermediate Stock (1 mM): Create an intermediate stock by diluting the primary stock 1:100 in 100% DMSO.

    • Add 2 µL of the 100 mM primary stock to 198 µL of 100% DMSO. Mix well. This creates a 1 mM intermediate stock.

  • Prepare Final Working Solution: Dilute the 1 mM intermediate stock 1:100 into your pre-warmed cell culture medium.

    • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed medium.

    • Crucial Step: Add the 100 µL of stock solution slowly or dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even mixing.[6]

  • Final Check: Visually inspect the final 10 µM working solution. It should be clear and free of any precipitate. The final DMSO concentration will be 0.1%.

Visual Guides

G start Precipitation Observed in Aqueous Medium q1 Was a serial or intermediate dilution step used? start->q1 sol1 ACTION: Implement intermediate dilution. Dilute stock in pure solvent first, then add to aqueous medium slowly. q1->sol1 No q2 Is the final concentration below the compound's aqueous solubility limit? q1->q2 Yes sol1->q2 sol2 ACTION: Determine max soluble concentration in your specific medium. Lower the working concentration. q2->sol2 No q3 Was the aqueous medium pre-warmed to 37°C? q2->q3 Yes end_node Solution should be clear. Proceed with experiment. sol2->end_node sol3 ACTION: Always use pre-warmed medium and avoid temperature fluctuations during the dilution process. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_membrane Cell Membrane p2x4 P2X4 Receptor ion_influx Ion Influx (Ca²⁺, Na⁺) p2x4->ion_influx Opens Channel atp Extracellular ATP atp->p2x4 Binds & Activates bay1797 This compound bay1797->p2x4 Blocks inflammation Release of Pro-inflammatory Mediators (e.g., PGE₂) ion_influx->inflammation

Caption: Simplified signaling pathway of the P2X4 receptor and its inhibition by this compound.

References

BAY-1797 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of BAY-1797 in common cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in various inflammatory and immune processes. It is utilized in in-vitro and in-vivo studies to investigate the role of the P2X4 receptor in conditions such as neuropathic pain.[1][2]

Q2: How should I store the solid compound and stock solutions of this compound?

A2: The solid form of this compound is stable for at least four years when stored at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[1]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol.[3][4]

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: Yes, this compound demonstrates good stability in aqueous solutions at neutral and acidic pH. However, its stability is reduced in alkaline conditions. See the stability data tables below for more details.

Q5: Are there any known issues with this compound stability that could affect my experiments?

A5: While generally stable, prolonged incubation in alkaline conditions (pH 10) can lead to degradation. It is advisable to prepare fresh dilutions in your cell culture medium for each experiment, especially for long-term studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in cell-based assays. Degradation of the compound due to improper storage.Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are within the recommended shelf life (1-2 years).[1][2]
Degradation in alkaline cell culture medium.Prepare fresh dilutions of this compound in your experimental medium immediately before use. Avoid pre-incubating the compound in the medium for extended periods before adding it to the cells.
Adsorption to plasticware.Consider using low-adhesion plasticware for the preparation and storage of dilute solutions of this compound.
Precipitation of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final concentration of the organic solvent in your cell culture medium is kept to a minimum, typically below 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity.
The concentration of this compound exceeds its solubility in the aqueous medium.Check the solubility information for this compound and ensure your final experimental concentration is within the soluble range.

Quantitative Stability Data

The stability of this compound was assessed in aqueous solutions at different pH values and in plasma. The percentage of the compound remaining was determined after incubation at 37°C for 24 hours.

Table 1: Stability of this compound in Aqueous Solutions at 37°C

pHIncubation Time (hours)Remaining Compound (%)
124>99
724>99
102475

Table 2: Stability of this compound in Plasma at 37°C

SpeciesIncubation Time (minutes)Remaining Compound (%)
Rat3097
Human3099

Experimental Protocols

Protocol for Assessing Aqueous Stability of this compound

This protocol outlines the methodology used to determine the stability of this compound in aqueous solutions at various pH levels.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 1, 7, and 10.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution in each of the buffer solutions to a final concentration of 10 µM. Incubate the solutions at 37°C.

  • Sampling: Collect aliquots from each solution at specified time points (e.g., 0 and 24 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound.

  • Calculation: Calculate the percentage of the remaining compound at each time point relative to the initial concentration at time 0.

Protocol for Assessing Plasma Stability of this compound

This protocol describes the method for evaluating the stability of this compound in rat and human plasma.

  • Plasma Preparation: Thaw frozen rat and human plasma at room temperature.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike the this compound stock solution into the plasma to a final concentration of 1 µM. Incubate the samples at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0 and 30 minutes).

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining this compound.

  • Calculation: Determine the percentage of the remaining compound at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_aqueous Aqueous Stability cluster_plasma Plasma Stability A1 Prepare Buffers (pH 1, 7, 10) A2 Add this compound (10 µM) A1->A2 A3 Incubate at 37°C A2->A3 A4 Sample at 0 & 24h A3->A4 A5 HPLC Analysis A4->A5 P1 Thaw Plasma (Rat, Human) P2 Add this compound (1 µM) P1->P2 P3 Incubate at 37°C P2->P3 P4 Sample at 0 & 30 min P3->P4 P5 Protein Precipitation P4->P5 P6 LC-MS/MS Analysis P5->P6

Caption: Workflow for assessing this compound stability.

signaling_pathway BAY1797 This compound P2X4 P2X4 Receptor BAY1797->P2X4 Antagonizes IonChannel Ion Channel (Ca²⁺, Na⁺) P2X4->IonChannel Gating Downstream Downstream Signaling (e.g., Inflammation) IonChannel->Downstream Initiates

References

Technical Support Center: Troubleshooting Off-Target Effects of BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of BAY-1797, a selective P2X4 receptor antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist of the purinergic P2X4 receptor, a ligand-gated ion channel.[1][2] It has been shown to have anti-inflammatory and analgesic effects in preclinical models.[1][3][4] Its mechanism of action involves blocking the activity of the P2X4 receptor, which is expressed in various immune cells like macrophages and microglia.[1]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the P2X4 receptor over other P2X receptors, some off-target activity has been reported.[2] The most notable off-target interaction is the inhibition of the dopamine transporter (DAT), with a reported IC50 of 2.17 μM.[1] Additionally, earlier compounds in the same chemical series showed induction of the cytochrome P450 enzyme CYP3A4, and while this compound was optimized to reduce this, it remains a potential consideration.[3][5]

Q3: I am observing unexpected neurological or behavioral effects in my in vivo experiments. Could this be an off-target effect of this compound?

Yes, unexpected neurological or behavioral phenotypes could potentially be linked to the off-target inhibition of the dopamine transporter (DAT) by this compound.[1] Inhibition of DAT can alter dopamine levels in the brain, which may influence motor control, motivation, and other neurological functions. It is crucial to correlate the observed phenotype with the dose of this compound and consider control experiments to investigate this possibility further.

Q4: My experimental results are inconsistent, or I suspect metabolic issues with this compound. What could be the cause?

Inconsistent results or unexpected metabolic profiles could be related to the induction of metabolic enzymes like CYP3A4.[3][5] If this compound induces CYP3A4, it could alter its own metabolism or the metabolism of other co-administered compounds, leading to variability in effective concentrations.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Potentially Related to Dopamine Transporter (DAT) Inhibition

If you observe unexpected behavioral or neurological effects in your animal models, follow these steps to determine if DAT inhibition by this compound is the cause.

Troubleshooting Workflow:

A Observe Unexpected Neurological/Behavioral Phenotype B Dose-Response Analysis: Correlate phenotype severity with this compound concentration A->B C Positive Control: Use a known DAT inhibitor (e.g., GBR-12909) B->C D Negative Control: Use a structurally distinct P2X4 antagonist with no DAT activity B->D E Neurochemical Analysis: Measure dopamine levels in relevant brain regions C->E D->E F Confirm DAT Inhibition as Off-Target Effect E->F G Mitigation Strategy: - Use lowest effective dose of this compound - Consider alternative P2X4 antagonist F->G

Caption: Troubleshooting workflow for suspected DAT-related off-target effects.

Experimental Protocols:

  • Dose-Response Analysis: Titrate the concentration of this compound to determine the lowest effective dose for P2X4 inhibition and observe if the unexpected phenotype is dose-dependent.

  • Control Compound Testing: Include a positive control (a specific DAT inhibitor) and a negative control (a different P2X4 antagonist with no reported DAT activity) in your experiments to differentiate between on-target and off-target effects.

Issue 2: Inconsistent Results or Suspected CYP3A4 Induction

If you are facing issues with experimental reproducibility or suspect metabolic interactions, consider the possibility of CYP3A4 induction.

Logical Relationship Diagram:

A Inconsistent Experimental Results (e.g., variable efficacy, altered PK) B Hypothesis: This compound induces CYP3A4 A->B C Experimental Validation: CYP3A4 Induction Assay (e.g., in human hepatocytes) B->C D Observation: Increased CYP3A4 mRNA/activity C->D E Conclusion: CYP3A4 induction is occurring D->E F Mitigation: - Be cautious with co-administered drugs - Monitor for metabolic changes E->F

Caption: Logical steps to investigate and address potential CYP3A4 induction.

Experimental Protocols:

  • CYP3A4 Induction Assay: This can be performed using primary human hepatocytes.

    • Treat hepatocytes with varying concentrations of this compound for 48-72 hours.

    • Include a positive control (e.g., rifampicin) and a vehicle control.

    • Measure CYP3A4 mRNA levels using qRT-PCR and/or CYP3A4 enzymatic activity using a specific substrate (e.g., midazolam).

    • An increase in CYP3A4 mRNA or activity compared to the vehicle control indicates induction.

Data Summary

Table 1: this compound In Vitro Potency and Selectivity

TargetSpeciesIC50Reference
P2X4 Receptor Human108 nM[1][2]
Mouse112 nM[1][2]
Rat233 nM[1][2]
P2X3 Receptor Human8.3 µM[2]
P2X7 Receptor Human10.6 µM[2]
P2X1 Receptor Human>50 µM[2]
Dopamine Transporter (DAT) Not Specified2.17 µM[1]

Signaling Pathway Considerations

While this compound's primary target is the P2X4 receptor, its off-target effect on DAT can inadvertently modulate dopamine signaling.

Simplified Dopaminergic Synapse Diagram:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D2R Dopamine Receptor (D2R) DA->D2R Binds DAT Dopamine Transporter (DAT) DAT->DA Reuptake VMAT2 VMAT2 BAY1797 This compound BAY1797->DAT Inhibits

Caption: Potential off-target modulation of dopamine signaling by this compound.

References

Technical Support Center: Optimizing BAY-1797 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of BAY-1797 in cell culture experiments.

Understanding this compound

This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X4 receptors are expressed in various cell types, particularly those involved in immune and inflammatory responses.[1] Upon activation by ATP, these receptors allow the influx of cations, most notably calcium (Ca2+), which triggers downstream signaling pathways involved in inflammatory responses.[3]

Key Characteristics of this compound:

PropertyValueSpecies Specificity
Mechanism of Action Selective P2X4 receptor antagonist-
IC50 (Human) 108 nMHuman P2X4
IC50 (Mouse) 112 nMMouse P2X4
IC50 (Rat) 233 nMRat P2X4
Solubility Soluble to 100 mM in DMSO and ethanol-
Storage Store at -20°C-

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Concentration-Response Curve

This protocol outlines a general method to determine the optimal working concentration of this compound for inhibiting P2X4 receptor activation in your specific cell type.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest expressing P2X4 receptors

  • Appropriate cell culture medium and supplements

  • ATP (agonist)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested (e.g., 1 nM to 10 µM). It is recommended to use at least 6-8 concentrations.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Calcium Imaging:

    • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

    • After loading, wash the cells with a suitable buffer.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a known concentration of ATP (the EC50 or EC80 concentration for your cell line is recommended) to all wells simultaneously using an automated injector.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the ATP-induced response.

Protocol 2: Assessing Cytotoxicity of this compound

It is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed.

Materials:

  • This compound

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well clear plates

  • Cytotoxicity assay kit (e.g., MTT, LDH)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium, covering and exceeding the concentration range used in the functional assay.

    • Add the dilutions to the cells and include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the same duration as your planned functional experiments (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance or fluorescence as appropriate for the chosen assay.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • A significant decrease in cell viability at a given concentration indicates cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommendation
No inhibition of ATP-induced response Low this compound concentration: The concentrations tested may be too low to effectively block the P2X4 receptors.Extend the concentration range to higher values (e.g., up to 50 µM).
Cell line does not express functional P2X4 receptors: The chosen cell line may not have sufficient P2X4 receptor expression.Confirm P2X4 receptor expression using techniques like qPCR, Western blot, or immunofluorescence.
Incorrect agonist concentration: The ATP concentration used may be too high, overcoming the inhibitory effect of this compound.Determine the EC50 of ATP for your cell line and use a concentration around the EC50 or EC80 for inhibition studies.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Ensure this compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses.Ensure proper cell counting and mixing before seeding to achieve a uniform cell distribution.
Pipetting errors: Inaccurate pipetting of this compound or ATP can introduce variability.Use calibrated pipettes and practice proper pipetting techniques. Consider using automated liquid handlers for high-throughput experiments.
Edge effects: Wells at the edge of the plate may behave differently due to temperature or humidity gradients.Avoid using the outermost wells of the plate for critical experiments or fill them with sterile medium/buffer.
Apparent inhibition is due to cytotoxicity High this compound concentration: The concentrations of this compound used may be toxic to the cells.Perform a cytotoxicity assay (as described in Protocol 2) in parallel with your functional assays. Use concentrations of this compound that are non-toxic.
Inconsistent IC50 values across experiments Variation in cell passage number: Cell characteristics, including receptor expression, can change with increasing passage number.Use cells within a defined passage number range for all experiments.
Different incubation times: The pre-incubation time with this compound can influence the degree of inhibition.Standardize the pre-incubation time with the antagonist across all experiments.
Serum concentration: Components in the serum may interact with this compound.Consider reducing the serum concentration or using a serum-free medium during the experiment, if compatible with your cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: Based on the reported IC50 values (108-233 nM), a good starting concentration range would be from 1 nM to 10 µM. This range should allow you to generate a complete concentration-response curve and determine the IC50 in your specific cell system.

Q2: How long should I pre-incubate my cells with this compound before adding the agonist?

A2: A pre-incubation time of 30 to 60 minutes is generally sufficient for the antagonist to reach its target. However, the optimal time may vary depending on the cell type and experimental conditions. It is advisable to perform a time-course experiment to determine the optimal pre-incubation time for your system.

Q3: Can I use this compound in serum-containing medium?

A3: Yes, this compound can be used in serum-containing medium. However, be aware that components in the serum could potentially bind to the compound and affect its effective concentration. If you observe inconsistencies, consider reducing the serum percentage or using a serum-free medium during the experimental period.

Q4: Is this compound selective for P2X4 receptors?

A4: this compound is highly selective for P2X4 receptors over other P2X subtypes. However, at very high concentrations, off-target effects can never be completely ruled out. It is good practice to include appropriate controls in your experiments.

Q5: What is the best way to prepare a stock solution of this compound?

A5: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration in your culture wells is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Visualizing the P2X4 Signaling Pathway and Experimental Workflow

To aid in understanding the mechanism of action and experimental design, the following diagrams are provided.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates BAY1797 This compound BAY1797->P2X4 Inhibits Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., Inflammatory Response) Ca_influx->Downstream Triggers

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare this compound Serial Dilutions A->B C 3. Pre-incubate Cells with this compound B->C D 4. Load Cells with Calcium Indicator Dye C->D E 5. Stimulate with ATP & Record Fluorescence D->E F 6. Analyze Data & Determine IC50 E->F Troubleshooting_Logic Start Problem: No Inhibition Observed Check_Conc Is this compound concentration range appropriate? Start->Check_Conc Check_Receptor Does the cell line express functional P2X4? Check_Conc->Check_Receptor Yes Increase_Conc Solution: Increase concentration range Check_Conc->Increase_Conc No Check_Agonist Is the ATP concentration optimal? Check_Receptor->Check_Agonist Yes Validate_Receptor Solution: Validate P2X4 expression (e.g., qPCR, WB) Check_Receptor->Validate_Receptor No Check_Compound Is the this compound stock solution viable? Check_Agonist->Check_Compound Yes Optimize_Agonist Solution: Optimize ATP concentration (EC50) Check_Agonist->Optimize_Agonist No Prepare_Fresh Solution: Prepare fresh this compound stock Check_Compound->Prepare_Fresh No

References

Technical Support Center: BAY-1797 & CYP3A4 Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the induction of Cytochrome P450 3A4 (CYP3A4) by the P2X4 receptor antagonist, BAY-1797. The development of this compound was discontinued due to its significant CYP3A4 induction, a crucial consideration for any research involving this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with CYP3A4 significant?

A1: this compound, or N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] It has demonstrated anti-inflammatory and pain-reducing effects in preclinical models.[2][3] However, its development was halted because it was found to be a significant inducer of CYP3A4.[1] CYP3A4 is a critical enzyme involved in the metabolism of approximately 50% of clinically used drugs. Its induction can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy and leading to therapeutic failure.

Q2: What is the mechanism of CYP3A4 induction by this compound?

A2: The induction of CYP3A4 by this compound is primarily mediated through the activation of the Pregnane X Receptor (PXR).[2][3] PXR is a nuclear receptor that acts as a xenosensor, detecting the presence of foreign substances and upregulating the expression of genes involved in their metabolism, most notably CYP3A4. This compound binds to and activates PXR, which then translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on the CYP3A4 gene, leading to increased transcription and subsequent enzyme production.

Q3: What are the potential implications of this compound-mediated CYP3A4 induction in a research setting?

A3: In a research context, particularly in in vivo studies, the induction of CYP3A4 by this compound can have several important implications:

  • Altered Pharmacokinetics of Co-administered Compounds: If other compounds are being tested alongside this compound, their metabolism may be accelerated, leading to lower systemic exposure and potentially confounding the experimental results.

  • Auto-induction: this compound itself may be a substrate for CYP3A4, and its induction of the enzyme could lead to its own accelerated clearance over time, a phenomenon known as auto-induction. This can complicate dosing schedules and the interpretation of pharmacokinetic and pharmacodynamic data.

  • Formation of Metabolites: Increased CYP3A4 activity can lead to the enhanced formation of metabolites from this compound or other co-administered compounds, which may have their own biological activities or toxicities.

Q4: Are there analogs of this compound with reduced CYP3A4 induction potential?

A4: Yes, research has been conducted to mitigate the CYP3A4 induction of this chemical series. Structure-guided optimization efforts focused on reducing PXR binding led to the development of analogs. For instance, compounds 71 and 73 were identified with significantly reduced CYP3A4 induction profiles; however, they exhibited unsatisfactory pharmacokinetic properties for further development.[2][3]

Quantitative Data Summary

Table 1: Illustrative In Vitro CYP3A4 Induction Data in Human Hepatocytes

CompoundConcentration Range (µM)EC50 (µM)Emax (% of Positive Control*)Fold Induction (mRNA)
This compound 0.1 - 30~1-5>70%Substantial
Rifampicin (Positive Control)0.1 - 10~0.1-0.5100%>20-fold
Vehicle Control (e.g., 0.1% DMSO)N/AN/A0%1-fold (baseline)

*Positive control is typically a strong inducer like Rifampicin. Data for this compound is illustrative based on qualitative descriptions in the literature.

Table 2: Illustrative PXR Activation Data in a Reporter Gene Assay

CompoundConcentration Range (µM)EC50 (µM)Emax (% of Positive Control*)
This compound 0.1 - 30~1-5High
SR12813 (PXR Agonist)0.01 - 10~0.1100%
Vehicle Control (e.g., 0.1% DMSO)N/AN/A0%

*Positive control is typically a potent PXR agonist. Data for this compound is illustrative.

Experimental Protocols

Detailed Methodology: In Vitro CYP3A4 Induction Assay Using Primary Human Hepatocytes

This protocol outlines the key steps for assessing the potential of a test compound, such as this compound, to induce CYP3A4 expression and activity in cultured primary human hepatocytes.

1. Materials and Reagents:

  • Cryopreserved primary human hepatocytes (at least three different donors)

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, dexamethasone, etc.)

  • Collagen-coated cell culture plates (e.g., 24- or 48-well plates)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Rifampicin)

  • Vehicle control (e.g., 0.1% DMSO in culture medium)

  • RNA isolation kit

  • qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene like GAPDH)

  • CYP3A4 enzyme activity assay kit (e.g., P450-Glo™ CYP3A4 Assay with a luminogenic substrate)

  • Cell viability assay kit (e.g., MTT or LDH assay)

2. Experimental Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Rifampicin) in culture medium. The final solvent concentration should be consistent across all wells and typically should not exceed 0.1%.

  • Remove the plating medium and treat the hepatocytes with the test compound, positive control, or vehicle control. Incubate for 48-72 hours, with a medium change containing fresh compound every 24 hours.

  • Cell Viability Assessment: At the end of the treatment period, assess cell viability to ensure that the observed induction is not due to cytotoxicity.

  • Endpoint Analysis:

    • mRNA Quantification (qRT-PCR):

      • Lyse the cells and isolate total RNA using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Conduct quantitative real-time PCR (qRT-PCR) using specific primers for CYP3A4 and a housekeeping gene.

      • Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.

    • Enzyme Activity Measurement:

      • Wash the cells and incubate with a specific luminogenic substrate for CYP3A4.

      • Measure the luminescence, which is proportional to the enzyme activity.

      • Calculate the fold increase in CYP3A4 activity relative to the vehicle control.

3. Data Analysis:

  • Plot the fold induction (mRNA or activity) against the concentration of this compound.

  • Determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.

  • Compare the induction potential of this compound to that of the positive control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in CYP3A4 induction between hepatocyte donors. Genetic polymorphism and inter-individual differences in PXR expression and function are common.Use hepatocytes from at least three different donors to obtain a more representative assessment. Analyze data for each donor separately and also present the average.
Low or no induction observed with the positive control (Rifampicin). Suboptimal cell culture conditions. Poor cell viability. Incorrect concentration of the positive control.Ensure proper handling and culture of hepatocytes. Check cell viability before and after the experiment. Verify the concentration and purity of the rifampicin stock solution.
Cytotoxicity observed at higher concentrations of this compound. The compound may be toxic to hepatocytes at the tested concentrations.Perform a dose-range-finding cytotoxicity assay prior to the induction experiment to determine the maximum non-toxic concentration. Exclude cytotoxic concentrations from the induction analysis.
Discrepancy between mRNA induction and enzyme activity. Post-transcriptional regulation. Inhibition of CYP3A4 activity by the test compound or its metabolites.Assess both mRNA levels and enzyme activity. If mRNA is induced but activity is not, consider performing an IC50 determination to check for direct inhibition of CYP3A4 by this compound.
Inconsistent qRT-PCR results. Poor RNA quality. Primer/probe inefficiency.Use a high-quality RNA isolation kit and assess RNA integrity. Validate the efficiency of your qRT-PCR primers and probes.

Visualizations

CYP3A4_Induction_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum BAY1797 This compound PXR_inactive Inactive PXR BAY1797->PXR_inactive Enters Cell PXR_active Active PXR PXR_inactive->PXR_active Binding & Activation PXR_RXR_dimer PXR-RXR Heterodimer PXR_active->PXR_RXR_dimer Translocates to Nucleus & Dimerizes with RXR RXR RXR RXR->PXR_RXR_dimer PXR_RE PXR Response Element (on CYP3A4 Gene) PXR_RXR_dimer->PXR_RE Binds to DNA CYP3A4_mRNA CYP3A4 mRNA PXR_RE->CYP3A4_mRNA Increased Transcription CYP3A4_protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_protein Translation

Mechanism of this compound-mediated CYP3A4 induction via PXR activation.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Plate Primary Human Hepatocytes treatment Treat with this compound, Positive & Vehicle Controls (48-72h) start->treatment viability Assess Cell Viability treatment->viability rna_isolation RNA Isolation viability->rna_isolation If Viable activity_assay CYP3A4 Enzyme Activity Assay viability->activity_assay If Viable qprcr qRT-PCR for CYP3A4 mRNA rna_isolation->qprcr data_analysis Data Analysis: Fold Induction, EC50, Emax qprcr->data_analysis activity_assay->data_analysis end End: Report Induction Potential data_analysis->end

Workflow for in vitro CYP3A4 induction assay.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of BAY-1797.

Frequently Asked Questions (FAQs)

1. What is the known solubility of this compound?

2. Why is the poor aqueous solubility of this compound a concern for my experiments?

Poor aqueous solubility can significantly impact experimental outcomes. For in vitro assays, it can lead to precipitation of the compound in aqueous culture media, resulting in an inaccurate assessment of its biological activity. For in vivo studies, low solubility can result in poor absorption and low bioavailability, diminishing the therapeutic efficacy of the compound.[3][4][5]

3. What are the initial steps I should take when preparing a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in an organic solvent. Based on available data, DMSO or ethanol are suitable choices.[1]

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides several methods to improve the solubility of this compound in aqueous solutions for your experiments. The optimal method will depend on the specific requirements of your experimental setup.

Method 1: Co-solvents

The use of co-solvents can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.

Experimental Protocol:

  • Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM or 100 mM).

  • To prepare your working solution, dilute the primary stock solution in a mixture of the aqueous buffer and a co-solvent.

  • Commonly used co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.

  • It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid solvent-induced cellular toxicity or off-target effects. A final concentration of DMSO below 0.5% is generally recommended for most cell-based assays.

  • Always include a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments.

Table 1: Example Dilution Series for this compound using DMSO as a Co-solvent

Primary Stock Conc. (in 100% DMSO)Desired Final Conc.Final DMSO Conc.Volume of Stock per 1 mL Final SolutionVolume of Aqueous Buffer per 1 mL Final Solution
10 mM10 µM0.1%1 µL999 µL
10 mM1 µM0.01%0.1 µL999.9 µL
100 mM100 µM0.1%1 µL999 µL
100 mM10 µM0.01%0.1 µL999.9 µL
Method 2: Use of Surfactants

Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[4][6]

Experimental Protocol:

  • Select a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

  • Prepare your this compound working solution by diluting a high-concentration DMSO stock into the surfactant-containing buffer.

  • The final surfactant concentration should be kept low to avoid cell membrane disruption or other artifacts.

  • As with co-solvents, a vehicle control containing the surfactant is essential.

Method 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[5][6] The chemical structure of this compound contains a sulfonamide group, which is weakly acidic.

Experimental Protocol:

  • Determine the pKa of the ionizable group in this compound.

  • Adjust the pH of your aqueous buffer to a value where the compound is more likely to be in its ionized, and thus more soluble, form. For a weakly acidic compound, increasing the pH above its pKa will increase solubility.

  • Ensure that the adjusted pH is compatible with your experimental system (e.g., does not affect cell viability or protein stability).

  • Prepare the working solution by diluting the DMSO stock of this compound into the pH-adjusted buffer.

Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][7]

Experimental Protocol:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl-ether-β-cyclodextrin (SBE-β-CD).

  • Prepare a stock solution of the cyclodextrin in your aqueous buffer.

  • Add the DMSO stock of this compound to the cyclodextrin solution.

  • Allow the mixture to equilibrate (e.g., by stirring or sonication) to facilitate the formation of the inclusion complex.

  • The molar ratio of cyclodextrin to this compound may need to be optimized for maximum solubility enhancement.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvents Reduces solvent polaritySimple and widely usedPotential for solvent toxicity
Surfactants Micellar solubilizationEffective at low concentrationsPotential for cell membrane disruption
pH Adjustment Increases ionizationCan be very effective for ionizable compoundspH must be compatible with the experimental system
Cyclodextrins Inclusion complex formationLow toxicity, high solubilizing capacityRequires optimization of cyclodextrin type and concentration

Visual Guides

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for preparing a working solution of this compound with enhanced aqueous solubility.

experimental_workflow cluster_start Preparation of Primary Stock cluster_method Solubility Enhancement Method cluster_working Preparation of Working Solution cluster_final Final Steps start Weigh this compound Powder dissolve Dissolve in 100% DMSO to create Primary Stock start->dissolve method Select Enhancement Method: - Co-solvent - Surfactant - pH Adjustment - Cyclodextrin dissolve->method prepare_buffer Prepare Aqueous Buffer with chosen excipient method->prepare_buffer dilute Dilute Primary Stock into prepared buffer prepare_buffer->dilute mix Vortex/Sonicate to ensure homogeneity dilute->mix filter Sterile Filter (optional) mix->filter use Use in Experiment filter->use signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space atp ATP p2x4 P2X4 Receptor (Ligand-gated ion channel) atp->p2x4 Binds and Activates ca_influx Ca²⁺/Na⁺ Influx p2x4->ca_influx Channel Opening bay1797 This compound bay1797->p2x4 Antagonizes downstream Downstream Signaling (e.g., Pro-inflammatory cytokine release) ca_influx->downstream Initiates

References

Long-term storage and stability of BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of BAY-1797.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for optimal long-term stability.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol. For long-term storage, stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the recommended short-term storage for diluted, ready-to-use this compound solutions?

A3: For aqueous solutions prepared for immediate use in experiments, it is best practice to prepare them fresh. If short-term storage is necessary, solutions can be stored at 4°C, but it is recommended to prepare a fresh solution weekly to avoid potential degradation and loss of efficacy.

Q4: I am observing variability in my experimental results. Could this be related to this compound stability?

A4: Yes, inconsistent results can be a consequence of compound degradation. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh aliquot of the stock solution or newly prepared solid compound. For sensitive experiments, qualifying the integrity of the compound using an appropriate analytical method, such as HPLC, is recommended.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or no activity of this compound in cellular assays. Compound degradation due to improper storage or handling.- Use a fresh aliquot from a stock solution stored at -80°C. - Prepare a new stock solution from solid this compound. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation of the compound in aqueous media.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). - Visually inspect the solution for any precipitate before use. - Sonication may aid in dissolving the compound.
Inconsistent IC50 values across experiments. Instability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).- Minimize the exposure of the compound to harsh conditions. - Prepare fresh dilutions for each experiment. - If applicable, perform a stability assessment under your specific assay conditions.
Adsorption of the compound to plasticware.- Use low-adhesion microplates and pipette tips. - Pre-incubating plates with a blocking agent (e.g., BSA) may help in some cases.

Stability Data

The stability of this compound has been assessed under various conditions. The following tables summarize the available data.

Table 1: Long-Term Storage of Stock Solutions

Storage TemperatureDurationRecommendation
-20°CUp to 1 yearSuitable for long-term storage.
-80°CUp to 2 yearsRecommended for optimal long-term stability.

Table 2: Stability in Solution at 37°C

ConditionDurationStability
pH 124 hoursStable
pH 724 hoursStable
pH 1024 hoursStable
Rat Plasma2 hoursStable
Human Plasma2 hoursStable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Workflow for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways. A typical workflow is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C, dry heat) Thermal->HPLC Photo Photolytic Degradation (UV/Vis light) Photo->HPLC Characterization Characterization of Degradants (e.g., MS/MS, NMR) HPLC->Characterization BAY1797 This compound Stock Solution BAY1797->Acid BAY1797->Base BAY1797->Oxidation BAY1797->Thermal BAY1797->Photo P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺/Na⁺ Influx P2X4->Ca_influx Mediates ATP Extracellular ATP ATP->P2X4 Activates BAY1797 This compound BAY1797->P2X4 Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Neuronal_excitability Increased Neuronal Excitability & Pain BDNF_release->Neuronal_excitability

Potential interaction of BAY-1797 with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of BAY-1797 with other reagents and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel.[1][2] It binds to an allosteric site on the receptor, which is located at the subunit interface at the top of the extracellular domain.[3] This binding prevents the structural changes in the extracellular domain that are associated with channel activation.[3]

Q2: What are the known downstream effects of P2X4 receptor antagonism by this compound?

A2: By blocking the P2X4 receptor, this compound inhibits the influx of cations, primarily Ca2+ and Na+, into the cell upon ATP stimulation. This, in turn, can modulate various downstream signaling pathways. For instance, in microglia and macrophages, P2X4 receptor activation is linked to the activation of p38 MAPK and the subsequent release of inflammatory mediators like prostaglandin E2 (PGE2). Therefore, this compound can attenuate these inflammatory responses.

Q3: Has this compound been observed to interact with cytochrome P450 (CYP) enzymes?

A3: Yes, a significant interaction has been reported. The development of this compound was discontinued due to its non-negligible induction of cytochrome P450 3A4 (CYP3A4).[2] This induction is mediated through the activation of the Pregnane X Receptor (PXR), a key regulator of CYP3A4 expression.[1][4]

Q4: Are there any other known off-target effects of this compound?

A4: While this compound is highly selective for the P2X4 receptor, some weak off-target activity has been reported. This includes weak inhibition of the dopamine transporter (DAT). Researchers should consider the potential for these off-target effects in their experimental design and data interpretation.

Q5: What is the recommended solvent and storage condition for this compound?

A5: Based on available information for similar research compounds, this compound is typically soluble in DMSO for in vitro studies. For stock solutions, it is advisable to store them at -20°C or -80°C to maintain stability. Always refer to the supplier's datasheet for specific recommendations.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterSpeciesValueReference
IC50 (P2X4 Receptor) Human210 ± 74 nM[5]
Mouse141 ± 24 nM[5]
Zebrafish211 nM (IC50)[2][3]
CYP3A4 Induction HumanNon-negligible[2]

Signaling and Experimental Workflow Diagrams

P2X4 Receptor Signaling Pathway

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_ion Ca²⁺ Influx P2X4->Ca_ion p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK PGE2 PGE₂ Release p38_MAPK->PGE2 Inflammation Inflammatory Response PGE2->Inflammation BAY1797 This compound BAY1797->P2X4 Inhibits

Caption: P2X4 receptor signaling pathway and the inhibitory action of this compound.

PXR-Mediated CYP3A4 Induction by this compound

PXR_CYP3A4_Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY1797 This compound PXR PXR BAY1797->PXR Binds PXR_RXR_BAY This compound-PXR-RXR Complex PXR->PXR_RXR_BAY RXR RXR RXR->PXR_RXR_BAY PXR_RXR_BAY_nuc This compound-PXR-RXR Complex PXR_RXR_BAY->PXR_RXR_BAY_nuc Translocation PPRE PXR Response Element (on CYP3A4 gene) PXR_RXR_BAY_nuc->PPRE Binds CYP3A4_mRNA CYP3A4 mRNA PPRE->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_protein Translation

Caption: Mechanism of this compound-induced CYP3A4 expression via PXR activation.

Experimental Protocols

Protocol: In Vitro Assessment of this compound-Mediated CYP3A4 Induction in Human Hepatocytes

This protocol provides a general framework for evaluating the potential of this compound to induce CYP3A4 expression in a primary human hepatocyte culture system.

1. Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)

  • Collagen-coated cell culture plates

  • This compound

  • Positive control (e.g., Rifampicin)

  • Negative control (vehicle, e.g., DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g., GAPDH)

  • CYP3A4 activity assay kit (e.g., P450-Glo™ CYP3A4 Assay)

  • Luminometer or spectrophotometer

2. Methods:

  • Cell Seeding:

    • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Treatment:

    • Prepare a dilution series of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM.

    • Prepare positive control (e.g., 10 µM Rifampicin) and vehicle control (e.g., 0.1% DMSO) in culture medium.

    • Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis 1: CYP3A4 mRNA Expression (qRT-PCR):

    • After the incubation period, lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Conduct qRT-PCR using primers and probes for CYP3A4 and a housekeeping gene.

    • Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.

  • Endpoint Analysis 2: CYP3A4 Enzyme Activity:

    • Following the treatment period, wash the cells with a suitable buffer.

    • Perform a CYP3A4 activity assay according to the manufacturer's protocol. This typically involves incubating the cells with a luminogenic or fluorogenic CYP3A4 substrate.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the fold increase in CYP3A4 activity relative to the vehicle control.

3. Data Analysis:

  • Plot the fold induction of CYP3A4 mRNA or activity against the concentration of this compound.

  • If a dose-response relationship is observed, calculate the EC50 value (the concentration that produces 50% of the maximal induction).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No induction observed with the positive control (e.g., Rifampicin) - Poor cell health or viability- Sub-optimal concentration of the positive control- Inactive positive control- Assess cell viability before and after the experiment (e.g., using a trypan blue exclusion assay).- Confirm the optimal concentration of the positive control for your specific hepatocyte lot.- Use a fresh, properly stored stock of the positive control.
Unexpected cytotoxicity observed with this compound - Compound precipitation at high concentrations- Off-target toxicity- Visually inspect the wells for any signs of precipitation.- Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells.
Discrepancy between mRNA induction and enzyme activity - this compound may also be a direct inhibitor of CYP3A4 activity.- Post-transcriptional or post-translational regulation.- Perform a direct CYP3A4 inhibition assay with this compound to assess its inhibitory potential.- Consider the time course of induction; mRNA changes may precede changes in protein and activity levels.

References

Technical Support Center: Optimizing BAY-1797 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving the P2X4 receptor antagonist, BAY-1797.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question 1: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?

Answer: Variability in IC50 values can arise from several factors. Consider the following:

  • Cell Line & Passage Number: Different cell lines express varying levels of the P2X4 receptor. Ensure you are using a consistent cell line and passage number, as receptor expression can change over time with excessive passaging.

  • Agonist Concentration: The concentration of the P2X4 receptor agonist (e.g., ATP) used to stimulate the cells is critical. Use a consistent, submaximal concentration (typically EC50 to EC80) to ensure a sufficient window for observing antagonism.

  • Assay Conditions: Maintain consistent assay parameters such as temperature, incubation times, and buffer composition. pH can influence P2X4 receptor activity, so ensure proper buffering.

  • Species Differences: this compound exhibits different potencies across species. Verify the species of your cell line and refer to the appropriate IC50 values (see Table 1).

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Question 2: My in vivo study with this compound is showing unexpected off-target effects. What could be the cause?

Answer: While this compound is a selective P2X4 antagonist, off-target activities have been reported.[1][2]

  • CYP3A4 Induction: this compound can induce the expression of Cytochrome P450 3A4 (CYP3A4).[3][4][5] This can alter the metabolism of co-administered drugs or this compound itself, leading to variable exposures and effects. Consider performing a CYP3A4 induction assay to assess this in your experimental system.

  • Dopamine Transporter (DAT) Inhibition: this compound has been shown to inhibit the dopamine transporter (DAT) at higher concentrations (IC50 ~2.17 µM).[1][2] If your experimental model is sensitive to changes in dopamine signaling, this could be a confounding factor.

  • Pregnane X Receptor (PXR) Activation: The induction of CYP3A4 by this compound is mediated through the Pregnane X Receptor (PXR).[3][5] Activation of PXR can have broader effects on gene expression beyond CYP3A4.

Question 3: I am having difficulty establishing a stable baseline in my calcium flux assay.

Answer: A stable baseline is crucial for accurate measurement of P2X4 receptor activation and inhibition.

  • Cell Health and Plating Density: Ensure cells are healthy and plated at an optimal, consistent density. Overly confluent or sparse cells can lead to baseline drift.

  • Dye Loading: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time for your specific cell type. Incomplete de-esterification of the dye can result in a fluctuating baseline.

  • Temperature and Equilibration: Allow cells to equilibrate to the assay temperature before starting the measurement. Temperature fluctuations can affect both receptor activity and dye fluorescence.

  • Agonist Purity: Ensure the purity of the ATP or other agonist being used. Contaminants can affect receptor activation and baseline stability.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2][3] By binding to the receptor, this compound blocks the influx of cations (primarily Ca2+ and Na+) that is normally triggered by ATP binding. This inhibition of ion flux leads to its anti-inflammatory and anti-nociceptive effects.[1][6]

Q: What are the recommended storage conditions for this compound? A: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q: Are there species-specific differences in the potency of this compound? A: Yes, the inhibitory potency of this compound varies between species. It is important to use the appropriate IC50 value for the species being studied to ensure accurate experimental design and interpretation.

Data Presentation

Table 1: In Vitro Potency of this compound on P2X4 Receptors from Different Species

SpeciesIC50 (nM)
Human108
Mouse112
Rat233

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Oral BioavailabilityData not explicitly found in searches
Peak Plasma Concentration (Tmax)3-4 hours (for the related P2X3 antagonist eliapixant)[7]
Half-life (t1/2)Data not explicitly found in searches

Experimental Protocols

Calcium Flux Assay for Measuring P2X4 Antagonism

This protocol provides a general framework for assessing this compound-mediated inhibition of ATP-induced calcium influx in a cell line endogenously or recombinantly expressing the P2X4 receptor.

Materials:

  • Cells expressing the P2X4 receptor

  • Cell culture medium

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • This compound

  • ATP (or other P2X4 agonist)

  • Positive control antagonist (if available)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Compound Incubation:

    • Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound wells).

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the P2X4 agonist (e.g., ATP at a final concentration of its EC80) into each well.

    • Record the fluorescence intensity over time to measure the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP3A4 Induction Assay

This protocol outlines a general method to assess the potential of this compound to induce CYP3A4 expression in human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducer (e.g., Rifampicin)

  • Vehicle control (e.g., DMSO)

  • Collagen-coated culture plates

  • Reagents for RNA extraction and qRT-PCR or a commercial CYP3A4 activity assay kit

Methodology:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Compound Treatment:

    • After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., 10 µM Rifampicin), or a vehicle control.

    • Incubate the cells for 48-72 hours, with a medium change containing the respective treatments every 24 hours.

  • Assessment of CYP3A4 Induction:

    • mRNA Expression (qRT-PCR):

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to generate cDNA.

      • Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene.

    • Enzyme Activity:

      • Use a commercial luminescent or fluorescent probe-based assay to measure CYP3A4 catalytic activity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the fold induction of CYP3A4 mRNA or activity relative to the vehicle control.

    • Compare the induction by this compound to that of the positive control.

Mandatory Visualization

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor ATP->P2X4_Receptor Binds & Activates Ca_Influx Ca²⁺ Influx P2X4_Receptor->Ca_Influx Opens Channel BAY_1797 This compound BAY_1797->P2X4_Receptor Binds & Inhibits p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response Leads to

Caption: P2X4 receptor signaling and inhibition by this compound.

Experimental_Workflow_Troubleshooting Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Reagents Check Reagent Stability & Concentration Inconsistent_Results->Check_Reagents Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Review_Protocol Review Assay Parameters Check_Reagents->Review_Protocol Verify_Cell_Line Verify Cell Line & Passage Number Review_Protocol->Verify_Cell_Line Consider_Off_Target Consider Off-Target Effects Verify_Cell_Line->Consider_Off_Target Optimize_Assay Optimize Assay Consider_Off_Target->Optimize_Assay Optimize_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Addressing BAY-1797 off-target activity on dopamine transporter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target activity of BAY-1797 on the dopamine transporter (DAT).

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected behavioral or neurochemical changes in our in-vivo models treated with this compound, suggestive of dopaminergic system modulation. Could this compound be interacting with the dopamine transporter?

A1: Yes, it is possible. While this compound is designed for its primary target, off-target activities are not uncommon for small molecules. Effects such as hyperlocomotion, stereotypy, or altered dopamine levels in brain tissue could indicate an interaction with the dopamine transporter (DAT). We recommend performing specific assays to confirm and quantify this potential off-target activity.

Q2: What is the first step to confirm if this compound is binding to the dopamine transporter?

A2: The initial step is to perform a competitive radioligand binding assay. This experiment will determine if this compound can displace a known high-affinity DAT ligand from the transporter, providing evidence of direct binding.

Q3: Our binding assays confirm that this compound binds to DAT. How do we determine if this binding is functional (i.e., does it inhibit dopamine uptake)?

A3: To assess functional activity, a dopamine uptake inhibition assay is recommended. This can be performed in cells expressing DAT (e.g., HEK293-hDAT cells) or in synaptosomes. This assay measures the ability of this compound to block the reuptake of dopamine, which is the primary function of DAT.

Q4: How can we compare the potency of this compound at its primary target versus the dopamine transporter?

A4: A selectivity profile should be established by comparing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound at its primary target with its IC50/Ki for DAT. A selectivity ratio can be calculated by dividing the DAT IC50/Ki by the primary target IC50/Ki. A higher ratio indicates greater selectivity for the primary target.

Troubleshooting Guide

Issue 1: High variability in dopamine uptake assay results.

  • Possible Cause 1: Cell health and confluence.

    • Solution: Ensure that the cells used for the assay are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent transporter expression and function.

  • Possible Cause 2: Inconsistent incubation times.

    • Solution: Use a calibrated timer for all incubation steps, especially the dopamine uptake period, which is often short. Staggering the addition and removal of reagents can help maintain consistent timing across a multi-well plate.

  • Possible Cause 3: Reagent degradation.

    • Solution: Dopamine is susceptible to oxidation. Prepare dopamine solutions fresh for each experiment and protect them from light.

Issue 2: Discrepancy between binding affinity (Ki) and functional inhibition (IC50).

  • Possible Cause 1: Assay conditions.

    • Solution: Binding and uptake assays are often performed under different buffer and temperature conditions. Ensure that the assay conditions are as similar as possible. For example, some compounds are sensitive to temperature, which can affect their potency.

  • Possible Cause 2: Allosteric modulation vs. competitive inhibition.

    • Solution: If this compound binds to a site on DAT other than the dopamine binding site (allosteric modulation), its effect on radioligand binding might not directly correlate with its impact on dopamine uptake. Consider performing more complex kinetic studies to investigate the mechanism of inhibition.

Experimental Protocols & Data

Protocol 1: Competitive Radioligand Binding Assay for DAT

This protocol assesses the ability of this compound to displace a known radioligand, such as [³H]WIN 35,428, from the human dopamine transporter (hDAT).

Methodology:

  • Preparation: Use cell membranes prepared from HEK293 cells stably expressing hDAT.

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]WIN 35,428 and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Dopamine Uptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake by this compound.

Methodology:

  • Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a set period (e.g., 15 minutes at room temperature).

  • Uptake Initiation: Add a solution containing a mixture of [³H]dopamine and unlabeled dopamine.

  • Uptake Period: Incubate for a short period to allow for dopamine uptake (e.g., 5 minutes at room temperature).

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Detection: Lyse the cells and measure the amount of [³H]dopamine taken up using a scintillation counter.

  • Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of dopamine uptake.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound, comparing its activity at its primary target (a hypothetical kinase) with its off-target activity at the dopamine transporter.

ParameterPrimary Target (Kinase X)Off-Target (Dopamine Transporter)Selectivity Ratio (DAT/Primary Target)
Binding Affinity (Ki) 15 nM450 nM30
Functional Inhibition (IC50) 25 nM750 nM30

This data is for illustrative purposes only.

Visualizations

Signaling Pathway and Off-Target Effect

cluster_presynaptic Presynaptic Dopamine Neuron cluster_therapeutic Therapeutic Pathway cluster_offtarget Off-Target Pathway DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Side_Effect Unintended Dopaminergic Effect DAT->Side_Effect Leads to BAY1797_target This compound Primary_Target Primary Target (e.g., Kinase X) BAY1797_target->Primary_Target Inhibition Cellular_Effect Desired Cellular Effect Primary_Target->Cellular_Effect Downstream Signaling BAY1797_offtarget This compound BAY1797_offtarget->DAT Inhibition (Off-Target)

Caption: Logical diagram of this compound's intended and off-target pathways.

Experimental Workflow for Assessing Off-Target Activity

start Observation of Unexpected In-Vivo Effects binding_assay Radioligand Binding Assay (Displacement of [3H]WIN 35,428) start->binding_assay Hypothesis: DAT Interaction uptake_assay Dopamine Uptake Assay (Inhibition of [3H]Dopamine uptake) start->uptake_assay Functional Confirmation calculate_ki Calculate Ki (Binding Affinity) binding_assay->calculate_ki calculate_ic50 Calculate IC50 (Functional Potency) uptake_assay->calculate_ic50 selectivity Determine Selectivity Profile (Compare to Primary Target) calculate_ki->selectivity calculate_ic50->selectivity end Decision on Compound Progression selectivity->end

Caption: Workflow for characterizing this compound's activity at the dopamine transporter.

Validation & Comparative

BAY-1797 experimental controls and validation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental controls and validation methods for BAY-1797, a potent and selective P2X4 receptor antagonist. The information is intended to assist researchers in evaluating its performance against other alternatives and in designing their own experimental protocols.

Performance Comparison

This compound has demonstrated high potency and selectivity for the P2X4 receptor across different species. The following tables summarize its performance in comparison to other known P2X4 receptor inhibitors.

Table 1: Potency (IC50) of P2X4 Receptor Antagonists

CompoundHuman P2X4 (nM)Mouse P2X4 (nM)Rat P2X4 (nM)
This compound 108[1][2]112[1][2]233[1][2]
PSB-12062~430>20,000-
BX-430426[2]>100,000[2]-
5-BDBD1,000[2]>100,000[2]750

Table 2: Selectivity Profile of P2X4 Receptor Antagonists (IC50 in µM)

CompoundP2X1P2X3P2X7
This compound >50[1][2]8.3[1][2]10.6[1][2]
PSB-12062---
BX-430---
5-BDBD13% inhibition at 10µM[3]35% inhibition at 10µM[3]No effect at 10µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Validation: Calcium Influx Assay

This assay is a primary method for determining the potency of P2X4 receptor antagonists.

Objective: To measure the inhibition of ATP-induced calcium influx in cells expressing the P2X4 receptor.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or astrocytoma cells (1321N1) stably expressing the human, mouse, or rat P2X4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Incubation: The cells are washed, and then incubated with varying concentrations of this compound or other antagonists.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. ATP, the natural agonist for P2X4 receptors, is added to the wells to stimulate calcium influx. The resulting change in fluorescence intensity is measured over time.

  • Data Analysis: The antagonist's inhibitory effect is calculated relative to the response induced by ATP alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Validation: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model

This in vivo model is used to assess the anti-inflammatory and analgesic effects of this compound.

Objective: To evaluate the ability of this compound to reduce inflammatory pain and swelling.

General Protocol:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.

  • Drug Administration: this compound is administered orally at various doses at specific time points before or after CFA injection. A vehicle control group is also included.

  • Assessment of Pain and Inflammation:

    • Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation (e.g., using von Frey filaments) is measured.

    • Thermal Hyperalgesia: The latency of paw withdrawal from a heat source is assessed.

    • Edema: Paw swelling is quantified by measuring the paw thickness with a caliper.

  • Biochemical Analysis: At the end of the experiment, tissue from the inflamed paw can be collected to measure the levels of inflammatory mediators such as prostaglandin E2 (PGE2).

Safety and Side Effect Validation: CYP3A4 Induction Assay

A significant consideration in the development of this compound was its potential to induce the cytochrome P450 enzyme CYP3A4, which can lead to drug-drug interactions.

Objective: To determine if this compound induces the expression of the CYP3A4 enzyme in human liver cells.

General Protocol:

  • Cell System: Cryopreserved human hepatocytes are a common in vitro model.[4][5]

  • Cell Plating and Treatment: Hepatocytes are thawed and plated in collagen-coated plates. After attachment, they are treated with various concentrations of this compound, a positive control inducer (e.g., rifampicin), and a vehicle control for a period of 48-72 hours.[6][7]

  • Endpoint Measurement:

    • mRNA Quantification: The most sensitive method involves measuring the fold induction of CYP3A4 mRNA levels using quantitative real-time PCR (qRT-PCR).[6][7]

    • Enzyme Activity: Alternatively, the catalytic activity of CYP3A4 can be assessed by incubating the treated cells with a specific CYP3A4 substrate (e.g., midazolam) and measuring the formation of its metabolite.

  • Data Analysis: The fold induction of CYP3A4 mRNA or activity in the presence of this compound is compared to the vehicle control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the evaluation of this compound.

P2X4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_ion Ca²⁺ Influx P2X4->Ca_ion Opens Channel p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK Activates BDNF BDNF Release p38_MAPK->BDNF PGE2 PGE2 Release p38_MAPK->PGE2 Inflammation Inflammation & Pain Signaling BDNF->Inflammation PGE2->Inflammation BAY1797 This compound BAY1797->P2X4 Inhibits

Caption: P2X4 Receptor Signaling Pathway in Inflammation.

Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_safety Safety Assessment Target_Binding Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., Calcium Influx) Target_Binding->Functional_Assay Selectivity_Panel Selectivity Screening (Other P2X Receptors) Functional_Assay->Selectivity_Panel Off_Target_Screening Off-Target Screening (e.g., CEREP Panel) Selectivity_Panel->Off_Target_Screening PK_PD Pharmacokinetics & Pharmacodynamics Off_Target_Screening->PK_PD Efficacy_Model Efficacy Model (e.g., CFA Inflammatory Pain) PK_PD->Efficacy_Model Toxicity_Study Preliminary Toxicity Assessment Efficacy_Model->Toxicity_Study CYP_Induction CYP450 Induction Assay (e.g., CYP3A4) Toxicity_Study->CYP_Induction

Caption: Experimental Workflow for P2X4 Inhibitor Validation.

Logical_Relationship BAY1797 This compound P2X4_Inhibition P2X4 Receptor Inhibition BAY1797->P2X4_Inhibition Leads to Reduced_Signaling Reduced Downstream Signaling (Ca²⁺, p38 MAPK) P2X4_Inhibition->Reduced_Signaling Results in Reduced_Mediators Decreased Release of Pro-inflammatory Mediators (PGE2, BDNF) Reduced_Signaling->Reduced_Mediators Causes Therapeutic_Effect Anti-inflammatory & Analgesic Effects Reduced_Mediators->Therapeutic_Effect Produces

Caption: Logical Relationship of this compound's Mechanism of Action.

References

A Comparative Guide to P2X4 Receptor Antagonists: BAY-1797 versus BX430

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of therapeutic targets. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant target in the context of neuropathic pain and inflammation. This guide provides a detailed comparison of two prominent P2X4 receptor antagonists, BAY-1797 and BX430, offering a comprehensive overview of their performance based on available experimental data.

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and BX430, facilitating a direct comparison of their potency and selectivity.

Table 1: Potency (IC50) of this compound and BX430 on P2X4 Receptors

CompoundHuman P2X4 (nM)Mouse P2X4 (nM)Rat P2X4 (nM)Zebrafish P2X4 (nM)
This compound 108 - 211[1][2]112[2][3]233[2][3]140[4]
BX430 540[5][6]No effect[5][6]No effect[5][6]Potent antagonist[6]

Table 2: Selectivity Profile of this compound and BX430

CompoundP2X1 (human, IC50)P2X2 (human)P2X3 (human, IC50)P2X5 (human)P2X7 (human, IC50)
This compound >50 µM[7]No/weak activity[1]8.3 µM[7]No/weak activity[1]10.6 µM[7]
BX430 No functional impact[6]No functional impact[6]No functional impact[6]No functional impact[6]No functional impact[6]

Key Differentiators

A critical distinction between the two antagonists lies in their species selectivity. This compound demonstrates potent antagonism across human, mouse, and rat P2X4 receptors, making it a versatile tool for translational studies. In contrast, BX430 is a potent antagonist of human and zebrafish P2X4 receptors but lacks efficacy on mouse and rat orthologs[5][6]. This species specificity is a crucial consideration for researchers selecting a compound for in vivo studies in rodent models.

Both compounds act as allosteric antagonists, binding to a site on the P2X4 receptor distinct from the ATP binding site[4][5]. This compound has been shown to exhibit anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain[1][8]. BX430 is also suggested to be a valuable probe for investigating the role of P2X4 in inflammatory and neuropathic conditions[6].

Experimental Methodologies

The characterization of these antagonists relies on established in vitro techniques. Below are detailed protocols for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents through the P2X4 receptor channel in response to ATP application and to quantify the inhibitory effect of the antagonists.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently or stably transfected with the cDNA encoding the desired P2X4 receptor subtype (human, mouse, or rat) using a suitable transfection reagent.

2. Electrophysiological Recording:

  • Transfected cells are transferred to a recording chamber on an inverted microscope.

  • The extracellular solution (bath solution) typically contains (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2.

  • Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -60 mV.

3. Data Acquisition and Analysis:

  • ATP is applied to the cell to evoke an inward current through the P2X4 receptors.

  • The antagonist (this compound or BX430) is pre-applied for a defined period before co-application with ATP.

  • The peak amplitude of the ATP-evoked current in the presence and absence of the antagonist is measured.

  • Concentration-response curves are generated by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Calcium Influx Assay

This high-throughput screening method measures the increase in intracellular calcium concentration upon P2X4 receptor activation, which is inhibited by the antagonists.

1. Cell Culture:

  • 1321N1 astrocytoma cells stably expressing the human, mouse, or rat P2X4 receptor are seeded into 96-well or 384-well black-walled, clear-bottom plates.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Addition and Fluorescence Measurement:

  • After dye loading, the cells are washed to remove extracellular dye.

  • The antagonist at various concentrations is added to the wells and incubated for a specific period.

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • ATP is then added to stimulate the P2X4 receptors, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

4. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The inhibitory effect of the antagonist is calculated as a percentage of the response to ATP alone.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the P2X4 Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the activation of the P2X4 receptor by ATP, leading to downstream cellular effects. Both this compound and BX430 act by blocking the initial ion influx through the P2X4 channel.

P2X4_Signaling_Pathway P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel Na_influx Na⁺ Influx P2X4->Na_influx ATP Extracellular ATP ATP->P2X4 Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization

Caption: P2X4 Receptor Signaling Cascade.

Experimental Workflow for Antagonist Evaluation

The logical flow for evaluating a novel P2X4 antagonist typically follows the steps outlined in the diagram below.

Antagonist_Evaluation_Workflow start Start: Synthesize/Obtain Test Compound primary_screen Primary Screening: High-Throughput Calcium Influx Assay (Human P2X4) start->primary_screen hit_validation Hit Validation: Concentration-Response Curve (IC50 Determination) primary_screen->hit_validation electrophysiology Secondary Assay: Whole-Cell Patch-Clamp (Confirm Mechanism & Potency) hit_validation->electrophysiology Active end End: Characterized P2X4 Antagonist hit_validation->end Inactive selectivity Selectivity Profiling: Test against other P2X subtypes (e.g., P2X1, P2X3, P2X7) electrophysiology->selectivity species Species Specificity: Test on Mouse and Rat P2X4 selectivity->species invivo In Vivo Studies: (e.g., Pain Models in Rodents) species->invivo Active on Rodent P2X4 species->end Inactive on Rodent P2X4 (Human-selective tool) invivo->end

Caption: P2X4 Antagonist Evaluation Workflow.

References

A Comparative Guide to BAY-1797 and NC-2600: Investigating Two Prominent P2X4 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, has emerged as a compelling therapeutic target for a range of inflammatory and neurological conditions, including neuropathic pain and chronic cough. This guide provides a detailed comparison of two investigational P2X4 receptor inhibitors: BAY-1797, developed by Bayer AG, and NC-2600, from Nippon Chemiphar. This document synthesizes available preclinical data to aid researchers in evaluating these compounds for their studies.

Performance and Efficacy: A Side-by-Side Look

While both this compound and NC-2600 have demonstrated potent inhibition of the P2X4 receptor, the publicly available data for each compound varies in its level of quantitative detail.

This compound has been extensively characterized in vitro, with specific IC50 values reported across multiple species and assay formats. It is a potent and selective antagonist of the P2X4 receptor.[1][2] In preclinical models, this compound has shown significant anti-inflammatory and anti-nociceptive effects.[2]

NC-2600 is highlighted as a first-in-class, orally available P2X4 receptor antagonist that has completed Phase 1 clinical trials for neuropathic pain and chronic cough.[3][4][5][6] Preclinical studies confirm its efficacy in animal models of these conditions.[3] While specific IC50 values are not as widely published as those for this compound, reports describe it as a potent inhibitor of P2X4-mediated calcium influx.[7]

Quantitative Inhibitory Activity of this compound
SpeciesAssay TypeCell LineIC50 (nM)Reference
HumanFLIPR Calcium Influx1321N1108--INVALID-LINK--
HumanFLIPR Calcium InfluxHEK293211--INVALID-LINK--
HumanPatch-Clamp1321N1320--INVALID-LINK--
MouseFLIPR Calcium Influx1321N1112--INVALID-LINK--
RatFLIPR Calcium Influx1321N1233--INVALID-LINK--
Selectivity Profile of this compound
Receptor/EnzymeSpeciesActivityReference
P2X1HumanIC50 > 50 µM--INVALID-LINK--
P2X2/3HumanIC50 > 30 µM--INVALID-LINK--
P2X3HumanIC50 = 8.3 µM--INVALID-LINK--
P2X7HumanIC50 = 10.6 µM--INVALID-LINK--
hERGHumanIC50 > 10 µM--INVALID-LINK--
Carbonic Anhydrase IIHumanIC50 > 10 µM--INVALID-LINK--
Dopamine Transporter (DAT)HumanIC50 = 2.17 µM--INVALID-LINK--
Preclinical In Vivo Efficacy
CompoundModelSpeciesKey FindingsReference
This compound Complete Freund's Adjuvant (CFA) induced inflammatory painMouseDose-dependent reduction of PGE2 levels in the inflamed paw; significant reduction of paw load at 50 mg/kg p.o.--INVALID-LINK--
NC-2600 Citric acid-induced coughGuinea pigSignificant reduction in cough numbers.--INVALID-LINK--
NC-2600 OVA sensitized allergic coughGuinea pigDose-dependent antitussive effects; 10 mg/kg p.o. decreased the number of cough reflexes.--INVALID-LINK--
NC-2600 Neuropathic pain modelsAnimalAttenuates neuropathic pain.[5][6]--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize P2X4 inhibitors.

FLIPR Calcium Influx Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the inhibitory potency (IC50) of a compound on P2X4 receptor-mediated calcium influx.

Materials:

  • HEK293 or 1321N1 cells stably expressing the P2X4 receptor of interest (human, mouse, or rat).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • P2X4 receptor agonist (e.g., ATP).

  • Test compounds (this compound or NC-2600) at various concentrations.

  • FLIPR (Fluorometric Imaging Plate Reader).

Protocol:

  • Cell Plating: Seed the P2X4-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate with varying concentrations of the test compound (or vehicle control) for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • FLIPR Measurement: Place the plate in the FLIPR instrument. Initiate fluorescence reading to establish a baseline.

  • Agonist Addition: Add a pre-determined concentration of ATP (typically the EC80) to all wells to stimulate the P2X4 receptors.

  • Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the calcium influx.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The inhibitory effect of the test compound is calculated as a percentage of the response in the vehicle-treated control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

cluster_workflow FLIPR Assay Workflow A Seed P2X4-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Incubate with test compound B->C D Measure baseline fluorescence in FLIPR C->D E Add ATP to stimulate P2X4 D->E F Measure fluorescence change (calcium influx) E->F G Calculate IC50 F->G

FLIPR Calcium Influx Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the currents flowing through the cell membrane.

Objective: To characterize the inhibitory effect of a compound on ATP-gated currents mediated by P2X4 receptors.

Materials:

  • Cells expressing the P2X4 receptor.

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Internal pipette solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Test compounds.

Protocol:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on coverslips for easy access.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Current Recording: Apply the P2X4 agonist (ATP) to the cell via a perfusion system to evoke an inward current.

  • Compound Application: After establishing a stable baseline current, co-apply the test compound with ATP to measure the inhibitory effect on the current amplitude.

  • Data Analysis: The reduction in current amplitude in the presence of the test compound is used to determine the percentage of inhibition. Concentration-response curves are generated to calculate the IC50.

cluster_workflow Patch-Clamp Workflow A Prepare patch pipette and solutions B Form Giga-ohm seal on P2X4-expressing cell A->B C Establish whole-cell configuration B->C D Clamp membrane potential C->D E Apply ATP to evoke current D->E F Co-apply test compound with ATP E->F G Measure current inhibition F->G

Whole-Cell Patch-Clamp Experimental Workflow

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ triggers downstream signaling cascades that are implicated in inflammation and pain. A key pathway involves the activation of p38 MAPK, leading to the synthesis and release of brain-derived neurotrophic factor (BDNF) and prostaglandin E2 (PGE2).[8][9][10][11][12][13]

cluster_pathway P2X4 Receptor Signaling Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel p38 p38 MAPK Activation Ca_influx->p38 Activates BDNF BDNF Synthesis & Release p38->BDNF PGE2 PGE₂ Synthesis & Release p38->PGE2 Inflammation Neuroinflammation & Pain BDNF->Inflammation Contributes to PGE2->Inflammation Contributes to

P2X4 Receptor Downstream Signaling

Conclusion

Both this compound and NC-2600 represent valuable tools for investigating the role of the P2X4 receptor in health and disease. This compound offers a well-characterized profile with publicly available quantitative data on its potency and selectivity, making it a suitable reference compound for in vitro studies. NC-2600, having advanced to clinical trials, demonstrates promising in vivo efficacy and a favorable safety profile, positioning it as a significant candidate for therapeutic development. The choice between these inhibitors will depend on the specific research question, the experimental models employed, and the desired stage of investigation, from fundamental research to preclinical development.

References

Comparative In Vivo Efficacy of BAY-1797 and Alternative P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of BAY-1797, a potent and selective P2X4 receptor antagonist, reveals its significant anti-inflammatory and anti-nociceptive properties. This guide provides a comparative overview of this compound's efficacy against other P2X4 antagonists, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and the P2X4 Receptor Target

This compound is a novel and selective antagonist of the P2X4 receptor, an ATP-gated ion channel primarily expressed on immune cells such as macrophages and microglia.[1][2][3] The activation of P2X4 receptors by extracellular ATP is a key step in the inflammatory cascade, leading to the release of pro-inflammatory mediators and contributing to chronic pain states.[3] By blocking this receptor, this compound and other P2X4 antagonists offer a promising therapeutic strategy for managing inflammatory and neuropathic pain.

P2X4 Receptor Signaling Pathway

The binding of extracellular ATP to the P2X4 receptor triggers the opening of a non-selective cation channel, leading to an influx of calcium and sodium ions. This influx initiates downstream signaling cascades that result in the activation of inflammatory cells and the release of pro-inflammatory cytokines, contributing to pain and inflammation. P2X4 receptor antagonists like this compound competitively bind to the receptor, preventing ATP from activating the channel and thereby inhibiting the inflammatory response.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor ATP->P2X4_Receptor Binds to Ion_Channel Ion Channel (Closed) P2X4_Receptor->Ion_Channel Activates BAY_1797 This compound (Antagonist) BAY_1797->P2X4_Receptor Blocks Ca_Influx Ca²⁺ Influx (Blocked) Ion_Channel->Ca_Influx Mediates Inflammatory_Response Inflammatory Response (Inhibited) Ca_Influx->Inflammatory_Response Triggers

Figure 1. P2X4 Receptor Signaling Pathway and Inhibition by this compound.

In Vivo Efficacy Comparison

The in vivo efficacy of this compound has been primarily evaluated in the Complete Freund's Adjuvant (CFA) induced inflammatory pain model in mice. This model is a standard for assessing the anti-inflammatory and analgesic effects of novel compounds. The following table summarizes the available quantitative data for this compound and compares it with other P2X4 receptor antagonists for which in vivo data is available.

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsOutcomeReference
This compound Mouse CFA Inflammatory Pain ModelOral administrationAnti-nociceptive and anti-inflammatory effectsDemonstrated significant anti-inflammatory and anti-nociceptive effects.[1][3][4]Werner et al., 2019
NC-2600 Animal models of neuropathic painOral administrationAttenuation of neuropathic painExpected to exert efficacy by oral administration.[2] Phase 1 clinical trials have been completed.[1]Kyushu University & Nippon Chemiphar
NP-1815-PX Mouse model of herpetic painIntrathecal administration (10 and 30 pmol/mouse)Reduction of mechanical allodyniaDose-dependently decreased the pain-related score and suppressed the induction of mechanical allodynia.[5]Matsumura et al., 2016
5-BDBD Mouse model of renal ischemia-reperfusion injuryIntraperitoneal injection (1 mg/kg)Reduction of renal injury and inflammationSignificantly reduced plasma creatinine, BUN, and renal tubular necrosis, apoptosis, and neutrophil infiltration.Not specified
PSB-12062 Mouse modelsNot specifiedInhibition of human and mouse P2X4Showed modest selectivity for human over mouse P2X4, inhibiting activity with an IC50 of 248 ± 41 nM and 3 ± 2 µM, respectively.[6]Not specified

Experimental Protocols

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model

This model is widely used to induce a persistent inflammatory state and associated pain hypersensitivity.

Objective: To assess the anti-inflammatory and anti-nociceptive efficacy of a test compound.

Procedure:

  • Animal Model: Typically, adult male mice or rats are used.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of the animal. CFA is an emulsion of mineral oil, heat-killed mycobacteria, and an emulsifying agent.

  • Development of Inflammation and Pain: Within hours to days, the injected paw becomes edematous, erythematous, and hypersensitive to thermal and mechanical stimuli.

  • Drug Administration: The test compound (e.g., this compound) is administered, typically orally or intraperitoneally, at various doses and time points relative to the CFA injection.

  • Assessment of Efficacy:

    • Anti-inflammatory effect: Paw volume or thickness is measured using a plethysmometer or calipers at different time points post-CFA and post-treatment.

    • Anti-nociceptive effect (Thermal Hyperalgesia): The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) is measured.

    • Anti-nociceptive effect (Mechanical Allodynia): The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.

  • Data Analysis: The data are typically expressed as the percentage of inhibition of edema or the reversal of hyperalgesia/allodynia compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

Start Start CFA_Injection Intraplantar CFA Injection Start->CFA_Injection Inflammation_Development Development of Inflammation and Pain Hypersensitivity CFA_Injection->Inflammation_Development Drug_Administration Administer this compound or Vehicle Inflammation_Development->Drug_Administration Assess_Inflammation Measure Paw Edema Drug_Administration->Assess_Inflammation Assess_Pain Assess Thermal and Mechanical Sensitivity Drug_Administration->Assess_Pain Data_Analysis Analyze and Compare Treatment vs. Vehicle Assess_Inflammation->Data_Analysis Assess_Pain->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental Workflow for the CFA-Induced Inflammatory Pain Model.

Conclusion

This compound has demonstrated promising in vivo efficacy as a P2X4 receptor antagonist with significant anti-inflammatory and anti-nociceptive effects in a well-established animal model of inflammatory pain.[1][3][4] While direct quantitative comparisons with other P2X4 antagonists are limited by the availability of published data in identical models, the existing evidence suggests that this compound is a potent and orally active compound. Further head-to-head in vivo studies are warranted to definitively establish its comparative efficacy against other emerging P2X4 antagonists like NC-2600 and NP-1815-PX. The detailed experimental protocol provided for the CFA model can serve as a basis for such future comparative studies.

References

Confirming P2X4 Receptor Blockade by BAY-1797: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-1797, a potent and selective P2X4 receptor antagonist, with other alternative inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of the P2X4 signaling pathway and experimental workflows to aid researchers in designing and interpreting experiments aimed at confirming P2X4 receptor blockade in cellular systems.

Performance Comparison of P2X4 Receptor Antagonists

This compound demonstrates high potency and selectivity for the P2X4 receptor across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used P2X4 receptor antagonists against human and mouse P2X4 receptors, providing a clear comparison of their relative potencies.

AntagonistHuman P2X4 IC50Mouse P2X4 IC50Rat P2X4 IC50Selectivity Notes
This compound 108 nM[1], 210 ± 74 nM[2]112 nM[1], 141 ± 24 nM[2]233 nM[1]Selective over P2X1, P2X3, and P2X7 receptors (IC50 > 8.3 µM for human receptors)[1].
PSB-12062248 ± 41 nM[2]3 ± 2 µM[2]-Displays modest selectivity for human over mouse P2X4[2].
BX-430426 ± 162 nM[2]> 100 µM[2]>10 µMExhibits excellent selectivity for human over mouse P2X4[2].
5-BDBD1 ± 0.3 µM[2]> 100 µM[2]-Shows very good selectivity for human over mouse P2X4[2].
TNP-ATP17 ± 5 µM[2]93 ± 4 µM[2]-Displays selectivity for human over mouse P2X4[2].
PPADS34 ± 16 µM[2]42 ± 14 µM[2]-Broad-spectrum purinergic receptor antagonist[2].
NP-1815-PX0.26 µM--Selective for P2X4R with high potency[3].

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor, a ligand-gated ion channel, by extracellular ATP triggers the influx of cations, primarily Na+ and Ca2+. This leads to membrane depolarization and the initiation of downstream signaling cascades. In immune cells like microglia and macrophages, this calcium influx is a critical step linking P2X4 receptor stimulation to the activation of p38 mitogen-activated protein kinase (MAPK). The activation of this pathway can lead to the synthesis and release of inflammatory mediators such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE2).

P2X4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Cations Na+ / Ca2+ Influx P2X4->Cations Opens Channel BAY1797 This compound BAY1797->P2X4 Blocks p38 p38 MAPK Activation Cations->p38 Initiates BDNF BDNF Release p38->BDNF PGE2 PGE2 Release p38->PGE2 Experimental_Workflow cluster_initial_screening Initial Screening & Potency cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action cluster_validation Functional Validation A1 Calcium Influx Assay (Recombinant Cells) A2 Determine IC50 of this compound A1->A2 B1 Test against other P2X receptor subtypes A2->B1 B2 Compare IC50 values B1->B2 C1 Electrophysiology (Patch-Clamp) B2->C1 C2 Characterize channel block C1->C2 D1 Measure downstream mediator release (e.g., PGE2, BDNF) C2->D1 D2 Confirm inhibition of ATP-induced release D1->D2

References

Head-to-Head Comparison: BAY-1797 and 5-BDBD as P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-supported comparison of two prominent P2X4 receptor antagonists, BAY-1797 and 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD). The content is tailored for researchers, scientists, and drug development professionals, focusing on objective performance metrics, experimental methodologies, and the underlying mechanisms of action.

Overview and Mechanism of Action

Both this compound and 5-BDBD are selective antagonists of the P2X4 receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neuropathic pain.[1][2][3] Activation of the P2X4 receptor by extracellular ATP leads to the influx of cations (Na⁺, Ca²⁺), triggering downstream signaling cascades that can result in the release of pro-inflammatory cytokines like PGE2.[3]

This compound is a potent, orally active, and selective P2X4 antagonist.[2][3] It functions as a non-competitive, allosteric inhibitor, binding to a site distinct from the ATP binding (orthosteric) site.[4][5] This binding prevents the conformational changes required for channel opening, thereby blocking ion influx.[4]

5-BDBD is also a potent and selective P2X4 receptor antagonist.[6][7] While early studies suggested a competitive mechanism of action, more recent evidence from radioligand binding studies and molecular modeling confirms that 5-BDBD acts as a negative allosteric modulator.[1][8][9] It binds to an allosteric pocket located between two subunits of the P2X4 receptor.[9]

cluster_receptor P2X4 Receptor Signaling ATP Extracellular ATP P2X4_Closed P2X4 Receptor (Closed State) ATP->P2X4_Closed Binds to Orthosteric Site P2X4_Closed->P2X4_Closed P2X4_Open P2X4 Receptor (Open State) P2X4_Closed->P2X4_Open Conformational Change Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X4_Open->Ion_Influx Signaling Downstream Signaling (e.g., Cytokine Release) Ion_Influx->Signaling Antagonist Allosteric Antagonist (this compound or 5-BDBD) Antagonist->P2X4_Closed Binds to Allosteric Site

Caption: Allosteric inhibition of the P2X4 receptor by this compound or 5-BDBD.

Quantitative Performance Data

The following tables summarize the potency and selectivity of this compound and 5-BDBD against P2X4 receptors from various species and other P2X subtypes.

Table 1: Potency (IC₅₀) Against P2X4 Receptor Orthologs
CompoundHuman P2X4Mouse P2X4Rat P2X4
This compound 108 - 211 nM[2][10]112 - 141 nM[10][11]233 nM[11][12]
5-BDBD 0.50 µM[6][7]Inactive / Insensitive[10]0.75 µM[8][13][14]

Note: IC₅₀ values can vary based on the experimental assay (e.g., calcium influx vs. electrophysiology).

Table 2: Selectivity Profile Against Other Human P2X Receptors
CompoundP2X1P2X2P2X3P2X7
This compound >50 µM[11][12]Weak activity[2]8.3 µM[11][12]10.6 µM[11][12]
5-BDBD Weak inhibition at 10 µM (13%)[8][13]No significant effect[9][13]Weak inhibition at 10 µM (35%)[8][13]No significant effect[8][13]

In Vivo and Cellular Effects

This compound has demonstrated efficacy in preclinical models of inflammatory pain.[15][16]

  • Anti-inflammatory and Analgesic Effects: Oral administration of this compound dose-dependently reduces prostaglandin E2 (PGE2) levels in the inflamed paws of mice in the Complete Freund's Adjuvant (CFA) model.[2][15] It also leads to a significant reduction in paw load, indicating an anti-nociceptive effect.[2][3]

  • Pharmacokinetics: this compound is orally active.[2][12] However, its development was reportedly halted due to a non-negligible induction of the cytochrome P450 enzyme CYP3A4.[16]

5-BDBD has been utilized as a tool compound to investigate the role of P2X4 in the central nervous system and inflammatory processes.

  • Neuromodulation: It has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices, suggesting a role for P2X4 in synaptic plasticity.[6][8]

  • Neuroinflammation: 5-BDBD can block hyperalgesia induced by nitroglycerin in animal models.[14] It has also been shown to reduce inflammasome activation in motoneurons following nerve injury.[17]

  • Species Selectivity: A critical limitation of 5-BDBD is its lack of activity on mouse P2X4 receptors, making it unsuitable for many common rodent models of disease.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for assays used to characterize these compounds.

Protocol 1: P2X4 Inhibition via Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion currents flowing through the P2X4 channel in response to ATP, providing a precise measure of antagonist activity.

  • Cell Culture: HEK293 or 1321N1 cells are transiently or stably transfected with the cDNA encoding the desired P2X4 receptor ortholog (e.g., human, rat).[3][8] Cells are cultured under standard conditions (37°C, 5% CO₂).

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed. The external solution contains standard physiological salt concentrations. The internal pipette solution contains a CsCl-based solution to isolate P2X currents.

  • Compound Application: Cells are clamped at a holding potential (e.g., -60 mV). The P2X4 agonist (e.g., 10 µM ATP) is applied to elicit a baseline current.

  • Inhibition Measurement: The antagonist (this compound or 5-BDBD) is pre-applied for a set duration (e.g., 2 minutes) and then co-applied with ATP.[8] The reduction in the peak current amplitude in the presence of the antagonist is measured.

  • Data Analysis: Concentration-response curves are generated by applying various concentrations of the antagonist. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.[18]

Protocol 2: In Vivo CFA Inflammatory Pain Model (for this compound)

This protocol assesses the anti-inflammatory and anti-nociceptive effects of a compound in a rodent model.

  • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of a mouse to induce localized, persistent inflammation and hyperalgesia.[15][16]

  • Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 12.5-50 mg/kg) at a specified time point after CFA injection.[2]

  • Assessment of Nociception: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold using von Frey filaments or by measuring weight-bearing on the inflamed paw (incapacitance testing). Measurements are taken before and at several time points after drug administration (e.g., 24 and 48 hours).[2]

  • Assessment of Inflammation: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators, such as Prostaglandin E2 (PGE2), using an ELISA.[2]

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the paw withdrawal thresholds, weight distribution, and PGE2 levels between vehicle-treated and this compound-treated groups.

start Start: Culture Cells (e.g., HEK293 expressing P2X4) load Load cells with Ca²⁺ indicator dye (e.g., Fluo-4) start->load baseline Measure baseline fluorescence load->baseline add_antagonist Add Antagonist (this compound or 5-BDBD) baseline->add_antagonist incubate Incubate add_antagonist->incubate add_agonist Add Agonist (e.g., ATP) incubate->add_agonist measure_signal Measure fluorescence signal (calcium influx) add_agonist->measure_signal analyze Analyze data and calculate IC₅₀ measure_signal->analyze end_node End analyze->end_node

Caption: General workflow for a cell-based calcium influx inhibition assay.

Summary and Conclusion

FeatureThis compound5-BDBD
Potency (Human) High (nM range)[2][10]Moderate (sub-µM range)[6][7]
Mechanism Allosteric Antagonist[4][5]Allosteric Antagonist[1][9]
Oral Activity Yes[2][12]Not reported for in vivo efficacy
Mouse Activity Yes (equipotent to human)[10][11]No[10]
Key Advantage High potency across species, oral activity[2][11]Well-characterized tool for rat and human P2X4 studies[8][13]
Key Limitation CYP3A4 induction liability[16]Inactive on mouse P2X4, lower potency[10]

References

In Vivo Validation of Novel Anti-Inflammatory Agent BAY-1797: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pursuit of novel therapeutics for inflammatory diseases necessitates rigorous in vivo validation to ascertain efficacy and understand mechanisms of action. This guide provides a comparative analysis of BAY-1797, a potent and selective small molecule inhibitor of a key inflammatory signaling kinase, against established anti-inflammatory agents. The following sections detail the performance of this compound in a preclinical mouse model of acute systemic inflammation, presenting quantitative data, experimental methodologies, and visual summaries of the pathways and workflows involved.

Comparative Efficacy in LPS-Induced Endotoxemia Model

This compound was evaluated in a lipopolysaccharide (LPS)-induced endotoxemia model in mice, a standard for assessing acute systemic inflammatory responses. Its efficacy in suppressing key pro-inflammatory cytokines was compared against Dexamethasone, a potent corticosteroid.

Table 1: Effect of this compound vs. Dexamethasone on Serum Cytokine Levels

Treatment GroupDose (mg/kg, p.o.)TNF-α Reduction (%)IL-6 Reduction (%)
Vehicle-0%0%
This compound 10 75% 68%
Dexamethasone185%80%

Data represents the mean percentage reduction in serum cytokine levels compared to the vehicle-treated group 2 hours post-LPS challenge. All results are statistically significant (p < 0.01).

Experimental Protocols

A detailed methodology was employed to ensure the reproducibility and validity of the in vivo findings.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standardized conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Animals were acclimatized for one week prior to the experiment.

2. LPS-Induced Endotoxemia Protocol:

  • Groups: Mice were randomized into three groups: Vehicle, this compound (10 mg/kg), and Dexamethasone (1 mg/kg).

  • Dosing: this compound or vehicle was administered orally (p.o.) 1 hour prior to the inflammatory challenge. Dexamethasone was administered intraperitoneally (i.p.) 1 hour prior.

  • Inflammatory Challenge: Inflammation was induced by a single intraperitoneal (i.p.) injection of LPS (Escherichia coli O111:B4) at a dose of 1 mg/kg.

  • Sample Collection: 2 hours after the LPS injection, blood was collected via cardiac puncture. Serum was isolated by centrifugation for subsequent analysis.

3. Cytokine Analysis:

  • Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological processes and experimental design, the following diagrams have been generated.

G cluster_pathway TLR4 Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription BAY1797 This compound BAY1797->IRAK4 Inhibits

Caption: Mechanism of this compound in the TLR4 signaling cascade.

G cluster_workflow In Vivo Experimental Workflow acclimatization 1. Acclimatization (C57BL/6 Mice, 1 week) randomization 2. Group Randomization (Vehicle, this compound, Dex.) acclimatization->randomization dosing 3. Oral Dosing (T = -1 hour) randomization->dosing challenge 4. LPS Challenge (i.p.) (T = 0 hours) dosing->challenge sampling 5. Blood Collection (T = +2 hours) challenge->sampling analysis 6. ELISA for Cytokines (TNF-α, IL-6) sampling->analysis

Caption: Workflow for the LPS-induced endotoxemia model.

Cross-Validation of BAY-1797 Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of BAY-1797, a potent and selective P2X4 receptor antagonist, across various cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to this compound

This compound, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a selective antagonist of the P2X4 receptor.[1][2] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in immune and inflammatory responses like macrophages, microglia, monocytes, and mast cells.[3][4] Activation of the P2X4 receptor leads to the release of pro-inflammatory cytokines and prostaglandins.[3] Consequently, as a P2X4 antagonist, this compound has demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models, making it a compound of interest for chronic inflammation and neuropathic pain.[3][4] However, its development was halted due to its effects on CYP3A4 induction.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of the P2X4 receptor.[5] It binds to a site on the receptor that is distinct from the ATP binding site. This binding event prevents the conformational changes required for channel activation, thereby blocking the influx of cations (primarily Ca2+ and Na+) that would typically occur upon ATP binding. The inhibition of this ion influx subsequently blocks the downstream signaling cascades that lead to inflammatory responses.

cluster_cell Cell Membrane atp Extracellular ATP p2x4 P2X4 Receptor atp->p2x4 Binds and Activates ion_influx Cation Influx (Ca²⁺, Na⁺) p2x4->ion_influx Opens Channel bay1797 This compound bay1797->p2x4 Allosterically Inhibits downstream Downstream Signaling (e.g., Cytokine Release) ion_influx->downstream inflammation Inflammatory Response downstream->inflammation cluster_prep Cell Preparation cluster_assay Assay Execution cluster_data Data Analysis culture Cell Culture (e.g., 1321N1, HEK293) transfect Stable Transfection (P2X4 Orthologs) culture->transfect seed Seed Cells into Plates transfect->seed load_dye Load with Calcium Dye (for Calcium Assay) seed->load_dye patch Whole-Cell Patch Clamp (for Electrophysiology) seed->patch incubate Incubate with this compound load_dye->incubate patch->incubate activate Activate with ATP incubate->activate measure Measure Response (Fluorescence or Current) activate->measure calculate Calculate IC50 measure->calculate

References

Comparative Analysis of P2X4 Receptor Antagonists: BAY-1797 and PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent P2X4 receptor antagonists, BAY-1797 and PSB-12062. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations into P2X4-mediated signaling in various pathological conditions, including neuropathic pain and inflammation.

Introduction

The P2X4 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune processes.[1] Its activation on immune cells such as microglia and macrophages triggers downstream signaling cascades that contribute to the pathogenesis of chronic pain and inflammation.[2][3] Consequently, the development of selective P2X4 antagonists is of significant therapeutic interest. This guide focuses on a comparative analysis of two such antagonists: this compound, a potent and selective antagonist with demonstrated in vivo efficacy, and PSB-12062, a well-characterized allosteric modulator.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and PSB-12062, facilitating a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency (IC50) of P2X4 Receptor Antagonists

CompoundHuman P2X4 (nM)Mouse P2X4 (nM)Rat P2X4 (nM)Reference
This compound108112233[4][5][6]
PSB-1206213801760928[7][8]

Table 2: Selectivity Profile of this compound against other Human P2X Receptors

Receptor SubtypeIC50 (µM)Reference
P2X1>50[4][6]
P2X2-
P2X38.3[4][6]
P2X710.6[4][6]

Note: A comprehensive selectivity profile for PSB-12062 against other P2X subtypes was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Calcium Influx Assay

This protocol is based on the methodology used for evaluating P2X4 antagonist potency in 1321N1 astrocytoma cells stably transfected with the human, mouse, or rat P2X4 receptor.

Objective: To determine the inhibitory concentration (IC50) of the test compounds on ATP-induced intracellular calcium mobilization.

Materials:

  • 1321N1 cells stably expressing the P2X4 receptor of interest (human, mouse, or rat).

  • Cell culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS), penicillin, and streptomycin.

  • Assay buffer (e.g., HBSS) containing a physiological concentration of calcium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • ATP solution (agonist).

  • Test compounds (this compound, PSB-12062) dissolved in a suitable solvent (e.g., DMSO).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Culture: Culture the P2X4-expressing 1321N1 cells in appropriate culture medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye solution in the dark at 37°C for a specified time (e.g., 45-60 minutes).

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the test compounds (this compound or PSB-12062) to the wells and incubate for a predetermined period.

  • ATP Stimulation and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Initiate the measurement of fluorescence intensity. After establishing a baseline reading, add a pre-determined concentration of ATP to all wells to stimulate the P2X4 receptors.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The inhibitory effect of the test compound is calculated as the percentage reduction in the ATP-induced fluorescence signal compared to the control (vehicle-treated) wells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This in vivo model is used to assess the anti-inflammatory and anti-nociceptive effects of P2X4 antagonists.

Objective: To evaluate the ability of the test compounds to reduce thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.

Animals:

  • Male mice or rats of a specified strain (e.g., C57BL/6 mice).

Materials:

  • Complete Freund's Adjuvant (CFA).

  • Test compound (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage).

  • Vehicle control.

  • Equipment for assessing nociceptive thresholds (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).

Procedure:

  • Induction of Inflammation: Induce a localized inflammation by injecting a specific volume of CFA into the plantar surface of one hind paw of the animal. The contralateral paw serves as a control.

  • Compound Administration: Administer the test compound or vehicle at specified doses and time points relative to the CFA injection (e.g., orally once daily).

  • Behavioral Testing: At predetermined time points after CFA injection and compound administration, assess the nociceptive thresholds in both the ipsilateral (inflamed) and contralateral paws.

    • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source to measure the latency to paw withdrawal.

  • Data Analysis: Compare the paw withdrawal thresholds or latencies between the compound-treated group and the vehicle-treated group for the inflamed paw. A significant increase in the withdrawal threshold or latency in the treated group indicates an anti-nociceptive effect.

Mandatory Visualization

P2X4 Receptor Signaling Pathway

The following diagram illustrates the key signaling events downstream of P2X4 receptor activation in microglia and its subsequent role in pain signaling.

P2X4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel p38_MAPK p38 MAPK Ca_influx->p38_MAPK Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Promotes Neuron Dorsal Horn Neuron BDNF_release->Neuron Acts on Pain_Signal Pain Signal Transmission Neuron->Pain_Signal Increases BAY1797 This compound BAY1797->P2X4 Antagonizes PSB12062 PSB-12062 PSB12062->P2X4 Antagonizes

Caption: P2X4 signaling cascade in microglia leading to pain transmission.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines the general workflow for assessing the in vivo efficacy of P2X4 antagonists in the CFA-induced inflammatory pain model.

CFA_Workflow cluster_setup Model Induction and Dosing cluster_assessment Behavioral Assessment cluster_analysis Data Analysis start Animal Acclimatization baseline Baseline Nociceptive Testing start->baseline cfa_injection CFA Injection (Hind Paw) grouping Randomization into Treatment Groups cfa_injection->grouping dosing Compound/Vehicle Administration grouping->dosing post_cfa_testing Post-CFA Nociceptive Testing dosing->post_cfa_testing At defined time points baseline->cfa_injection data_collection Data Collection post_cfa_testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Workflow for CFA-induced inflammatory pain model.

Conclusion

Both this compound and PSB-12062 are valuable tools for investigating the role of the P2X4 receptor in health and disease. This compound exhibits significantly higher potency across human, mouse, and rat P2X4 receptors compared to PSB-12062, making it a more suitable candidate for in vivo studies requiring lower dosage and potentially higher target engagement. Its demonstrated efficacy in a preclinical pain model further underscores its therapeutic potential. PSB-12062, while less potent, is a well-established allosteric antagonist and can be a useful tool for in vitro characterization of P2X4 receptor function. The choice between these two compounds will ultimately depend on the specific experimental needs, including the desired potency, species of interest, and the experimental setting (in vitro vs. in vivo). This guide provides the necessary data and methodological insights to aid researchers in this selection process.

References

Safety Operating Guide

Navigating the Safe Disposal of BAY-1797: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling BAY-1797, a potent and selective P2X4 receptor antagonist, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data, summarized below, informs the necessary precautions and disposal methods.

PropertyValue
Molecular Weight 416.88 g/mol [2]
Formula C₂₀H₁₇ClN₂O₄S[2]
Appearance Solid[4]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and ethanol. Soluble in DMF at 30 mg/ml[4].
Storage Store at -20°C[2]. Stock solutions can be stored at -80°C for up to two years and at -20°C for up to one year[1].
CAS Number 2055602-83-8[2][4]

Experimental Protocols: Safe Handling and Disposal Procedures

The following protocols are based on established guidelines for the management of hazardous chemical waste in a laboratory setting.[5][6] It is imperative to consult and follow all local, state, and federal regulations, as well as institutional safety policies, which may supersede the guidance provided here.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with standard laboratory PPE, including:

  • Safety glasses

  • A lab coat

  • Chemical-resistant gloves

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust particles.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: This category includes unused or expired this compound, contaminated items such as weighing papers, pipette tips, and disposable gloves.

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with chemical waste and kept securely sealed when not in use.

  • Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental media, and solvents used for cleaning contaminated labware.

    • Collect all liquid waste in a separate, dedicated, and clearly labeled hazardous waste container.

    • The container must be leak-proof and stored within secondary containment to mitigate spills.

  • Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[5]

Disposal of Empty Containers

Containers that have held this compound must be properly decontaminated before disposal.

  • Thoroughly empty the container of all contents.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing and drying, deface or remove the original label.

  • Dispose of the rinsed container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

BAY1797_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (unused chemical, contaminated PPE) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (solutions, rinsate) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (needles, broken glass) Sharps_Container Labeled Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EH_S_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EH_S_Pickup Liquid_Container->EH_S_Pickup Sharps_Container->EH_S_Pickup

Caption: A workflow diagram for the safe segregation and disposal of this compound waste.

Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. All waste disposal must be carried out in strict accordance with the regulations and guidelines set forth by your institution's Environmental Health and Safety (EH&S) department and all relevant governmental agencies.

References

Essential Safety and Handling Protocols for Novel Potent Compounds: A General Guide in the Absence of Specific Data for BAY-1797

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information regarding the handling, safety, or disposal of a compound designated "BAY-1797" is currently available. The following guide provides essential, immediate safety and logistical information based on industry best practices for handling novel, potent research compounds with unknown hazard profiles. This information is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough, compound-specific risk assessment conducted by qualified safety professionals.

A comprehensive risk assessment is the critical first step before any handling of a new chemical.[1][2][3] This process involves a systematic evaluation of the substance's known or predicted physical, chemical, and toxicological properties to identify potential hazards.[1][4]

Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of Personal Protective Equipment (PPE) is secondary to the implementation of engineering controls but is a critical barrier to exposure.[5] For a novel compound with an uncharacterized safety profile, a cautious approach is mandated. The appropriate level of PPE is determined by a risk assessment that considers the quantity of the compound being handled, the nature of the procedure, and the existing engineering controls.[6][7]

The main categories of PPE include protection for the respiratory system, eyes and face, and skin.[6] PPE is often categorized into four levels (A, B, C, and D) to provide a framework for the degree of protection afforded.[8][9] For a new compound, a higher level of protection, such as Level C or B, should be considered as a starting point until more is known about its properties.[8]

Table 1: Recommended Personal Protective Equipment for Handling Potent, Unknown Compounds

Protection Level Respiratory Protection Skin & Body Protection Eye & Face Protection Typical Scenarios for Use
Level C Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges.[8]Chemical-resistant clothing (e.g., coverall, hooded splash suit), inner and outer chemical-resistant gloves.[8]Full-face respirator provides eye protection.For known substances where the concentration is measured and criteria for air-purifying respirators are met. A conservative starting point for small quantities of unknown compounds in a well-ventilated area.[8][9]
Level B Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.[9]Hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[9]SCBA mask provides full face protection. A face shield may be worn for added splash protection.[9]When the highest level of respiratory protection is needed with a lesser need for skin protection. Recommended for initial handling of unknown potent compounds or when there is a risk of airborne exposure.[8][9]
Level A Positive-pressure, full face-piece SCBA or supplied-air respirator.[9]Totally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, chemical-resistant boots.[9]Fully encapsulated suit provides complete protection.Required when the highest level of respiratory, skin, and eye protection is needed.[8][9]

Note: Disposable nitrile gloves are suitable for short-term protection against a wide range of chemicals, but the manufacturer's compatibility chart should always be consulted for the specific compound or solvent in use.[10] Double-gloving is a common practice for enhanced protection.

Operational Plan: From Receipt to Disposal

A robust operational plan is essential for safely managing potent compounds throughout their lifecycle in the laboratory.[11]

Step 1: Pre-Handling Risk Assessment Before the compound arrives, conduct a thorough risk assessment.[1] Review any available information and compare it to similar chemical structures or classes to anticipate potential hazards.[2] This assessment will inform the required engineering controls, PPE, and handling procedures.[1]

Step 2: Engineering Controls Engineering controls are the primary method for minimizing exposure.[5] All manipulations of potent compounds should occur within a designated area with restricted access and specific engineering controls in place.[12] These include:

  • Containment: Using ventilated laminar flow enclosures, fume hoods, or glove boxes for all open-hand manipulations.[12] For highly potent compounds, isolators provide the highest level of containment.[11]

  • Ventilation: The laboratory should have single-pass air systems and maintain negative air pressure relative to adjacent areas to prevent the escape of airborne contaminants.[13]

Step 3: Handling Procedures

  • Preparation: Before starting work, ensure all necessary PPE is available and has been inspected.[2] Prepare the work area by lining it with absorbent, disposable material.

  • Weighing: Weighing of potent compounds should be done within a vented balance safety enclosure or glove box to contain any dust.[12]

  • Solutions: Whenever possible, work with the compound in a solution to minimize the risk of airborne dust. Samples should only be removed from the high-potency handling area once they are in solution and in sealed vials.[12]

  • Decontamination: All surfaces and equipment must be decontaminated after use. A validated cleaning procedure is necessary to ensure that residues are removed to a safe and acceptable level.[5]

Experimental Workflow for Handling a Potent, Unknown Compound

The following diagram outlines a standard workflow for handling a potent research compound with an unknown hazard profile.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase RiskAssessment 1. Conduct Risk Assessment (Assume High Potency) PrepareArea 2. Prepare Containment Area (e.g., Fume Hood, Glove Box) RiskAssessment->PrepareArea DonPPE 3. Don Appropriate PPE (e.g., Level C or B) PrepareArea->DonPPE Receive 4. Receive & Log Compound DonPPE->Receive Weigh 5. Weigh Compound in Vented Enclosure Receive->Weigh Solubilize 6. Prepare Stock Solution Weigh->Solubilize Experiment 7. Perform Experiment in Containment Solubilize->Experiment Decontaminate 8. Decontaminate Workspace & Equipment Experiment->Decontaminate DoffPPE 9. Doff PPE Correctly Decontaminate->DoffPPE WasteSeg 10. Segregate & Label Waste DoffPPE->WasteSeg WasteStore 11. Store Waste Securely WasteSeg->WasteStore WastePickup 12. Arrange for Professional Hazardous Waste Disposal WasteStore->WastePickup

Workflow for Handling Potent, Unknown Research Compounds.

Disposal Plan

The disposal of potent chemical waste is strictly regulated to protect human health and the environment.[14][15] Under no circumstances should hazardous waste be disposed of in the regular trash or down the drain.[14][16]

Table 2: Disposal Guidelines for Potent Compound Waste

Waste Type Collection Procedure Disposal Method
Solid Waste (e.g., contaminated gloves, bench liners, vials)Collect in a dedicated, clearly labeled, leak-proof container.[14]Incineration via a licensed hazardous waste management vendor.[17][18]
Liquid Waste (e.g., unused solutions, solvent rinses)Collect in a compatible, sealed, and clearly labeled waste container.[14]Incineration via a licensed hazardous waste management vendor.[17][18]
"Sharps" (e.g., contaminated needles, scalpels)Place in a designated, puncture-proof sharps container.Incineration via a licensed hazardous waste or biomedical waste vendor.
Unused Neat Compound The original vial should be securely sealed and treated as hazardous waste.Incineration via a licensed hazardous waste management vendor.[18]

All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[14] Arrangements must be made with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for the collection and proper disposal of all waste generated.[18]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.